BMV109
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPZYAHONNHULX-CJBSCAABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Understanding BMV109: A Technical Guide to a Pan-Cathepsin Activity-Based Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMV109, a quenched activity-based probe (qABP) designed for the detection and imaging of active cysteine cathepsins. Dysregulation of cathepsin activity is a hallmark of numerous pathologies, including cancer, making tools that can accurately report on their activity invaluable for research and therapeutic development. This compound offers a robust method for monitoring the activity of multiple cathepsins simultaneously in complex biological systems, from live cells to in vivo models.
Core Technology: Structure and Mechanism of Action
This compound is a small molecule tool engineered to be intrinsically non-fluorescent ("dark") until it interacts with its intended target.[1][2] Its design features three key components: a reactive "warhead," a fluorophore, and a quencher.[3]
-
Recognition and Reactive Moiety: The probe uses a short peptide recognition sequence (Phe-Lys) coupled with a phenoxymethyl ketone (PMK) electrophile, which serves as the "warhead".[4] This PMK group forms a covalent, irreversible bond with the active site cysteine residue of target cathepsins.[3]
-
Fluorophore and Quencher: A Cy5 fluorophore is attached to the probe, but its signal is suppressed by a nearby sulfo-QSY21 quencher.[5][6]
The activation mechanism is direct and dependent on enzymatic activity. Upon binding to an active cathepsin, the probe undergoes a conformational change that displaces the quencher, leading to a potent fluorescent signal. This covalent modification ensures signal durability and precise localization of proteolytic activity.[3][4]
Probe Specifications and Properties
This compound was developed as an optimized pan-reactive probe with enhanced pharmacological properties compared to first-generation probes.[7] It demonstrates broad reactivity, improved solubility, and yields a significantly brighter signal.[1]
| Property | Description | Reference(s) |
| Target Class | Cysteine Cathepsins | [1] |
| Specific Targets | Cathepsin B, L, S, and X | [1][5][8] |
| Reactive Group | Phenoxymethyl ketone (PMK) | [1][5] |
| Fluorophore | Cy5 | [6] |
| Quencher | sulfo-QSY21 | [5][6] |
| Binding | Covalent, irreversible | [1][3] |
| Key Advantages | High signal-to-noise ratio, improved aqueous solubility, suitable for in vivo applications, and pan-reactivity for broad-spectrum analysis. | [1][5] |
Quantitative Data Summary
The utility of this compound has been demonstrated across various experimental setups. The following tables summarize key quantitative findings from cited research.
Table 1: In Vitro Labeling Concentrations
| Cell Line | Application | Effective Concentration Range | Notes | Reference(s) |
| RAW 264.7 Macrophages | Live Cell Labeling | 0.05 µM - 5 µM | Labels target cathepsins with relatively equal intensity. | [8] |
| RAW 264.7 Macrophages | Competitive Profiling | 1 µM | Used to label residual cathepsin activity after inhibitor incubation. | [9] |
Table 2: In Vivo Performance
| Model System | Finding | Notes | Reference(s) |
| Breast Cancer Mouse Model | Tumor-specific signal was 25x brighter than first-generation qABPs. | Demonstrates significantly enhanced in vivo properties. | [1] |
| 4T1 Tumor-Bearing Mice | This compound fluorescence was ~6x brighter than the Cathepsin S-specific probe (BMV157). | The higher intensity is attributed to this compound labeling multiple cathepsins (X, B, S, and L). | [5] |
Role of Cathepsins in Cancer Signaling
Cysteine cathepsins are pivotal players in cancer progression.[10] Primarily located in lysosomes, they can be secreted into the extracellular space where the acidic tumor microenvironment keeps them active.[10][11] They contribute to tumorigenesis by degrading the extracellular matrix (ECM), processing growth factors, and activating other proteases like matrix metalloproteinases (MMPs), which collectively promote tumor growth, invasion, and metastasis.[10][12][13]
Experimental Protocols and Workflows
This compound is versatile and can be used in a range of applications to profile cathepsin activity.
Live-Cell Fluorescence Microscopy
This protocol allows for the visualization of cathepsin activity within living cells, often confirming lysosomal localization.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., mouse bone marrow-derived dendritic cells) on a suitable imaging dish or slide.[1]
-
Inhibitor Control (Optional): To confirm specificity, pre-treat a control sample with a pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt or E64d) for 30-60 minutes.[1][6] This should abolish the fluorescent signal.
-
Probe Labeling: Add this compound to the cell culture medium to a final concentration of 1-5 µM.[1]
-
Co-staining (Optional): To verify lysosomal activity, add a lysosomal marker such as LysoTracker Green (e.g., 100 nM) along with the probe.[1]
-
Incubation: Incubate cells at 37°C for 1-2 hours.
-
Washing: Gently wash the cells with fresh medium or PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy5 (red) and the co-stain (e.g., FITC for green). Co-localization of red and green signals indicates lysosomal cathepsin activity.[1]
Fluorescent SDS-PAGE for Activity Profiling
Because this compound binds covalently, it can be used to generate a stable fluorescent profile of active cathepsins in a cell lysate, which can be resolved by size.
Detailed Methodology:
-
Cell Labeling: Label live cells with this compound as described in the live-cell imaging protocol (or label cell lysate directly).[1]
-
Cell Lysis: After labeling, harvest and lyse the cells in a suitable lysis buffer (e.g., hypotonic buffer).[9]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-80 µg) with 4x SDS-PAGE sample buffer.[1][14] Boil the samples for 5 minutes at 95°C to denature the proteins.
-
Electrophoresis: Resolve the proteins on a 15% SDS-PAGE gel.[1]
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a flat-bed laser scanner with an appropriate laser and emission filter for Cy5.[1] This will visualize fluorescent bands corresponding to cathepsins covalently bound to this compound.
-
Loading Control: Stain the gel with a total protein stain (e.g., Coomassie) to ensure equal protein loading across lanes.[9]
In Vivo Tumor Imaging
This compound's favorable properties allow for noninvasive imaging of cathepsin activity in animal models of disease.
Detailed Methodology:
-
Animal Model: Utilize tumor-bearing mice (e.g., 4T1 breast cancer model).[5]
-
Probe Administration: Inject an equimolar amount of this compound (e.g., 20 nmol) into the mice, typically via tail vein injection.[5]
-
Imaging Time Course: Perform noninvasive optical imaging at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours) using an in vivo imaging system (IVIS) with appropriate filters for Cy5 (e.g., Ex: 745 nm, Em: 820 nm).[5][6]
-
Ex Vivo Analysis: After the final imaging time point, sacrifice the animals. Excise the tumor and other organs (liver, kidney, spleen, etc.) for ex vivo imaging to confirm signal localization and quantify fluorescence.[5]
-
Biochemical Validation: Homogenize the excised tissues and perform fluorescent SDS-PAGE as described above to validate that the signal corresponds to the correct cathepsin targets.[5]
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsins in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
BMV109: A Technical Guide to a Quenched Activity-Based Probe for Cysteine Cathepsin Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the BMV109 probe, a powerful tool for the fluorescent labeling and imaging of active cysteine cathepsins. This compound is a quenched activity-based probe (qABP) that offers high sensitivity and specificity, making it an invaluable asset for research in cancer biology, immunology, and other fields where protease activity is a key indicator of disease state.
Core Composition and Mechanism of Action
This compound is a meticulously designed molecular probe consisting of three key components: a Cy5 fluorophore, a sulfo-QSY21 quencher, and a phenoxymethyl ketone (PMK) reactive group.[1] The PMK moiety serves as a "warhead" that covalently binds to the active site of cysteine cathepsins, including cathepsins B, S, L, and X.
In its unbound state, the sulfo-QSY21 quencher effectively absorbs the energy emitted by the Cy5 fluorophore, rendering the probe non-fluorescent.[1] Upon interaction with an active cysteine cathepsin, the PMK group forms a covalent bond with the catalytic cysteine residue in the enzyme's active site. This binding event leads to a conformational change that results in the cleavage and release of the quencher.[1] Freed from the quenching effect, the Cy5 fluorophore can then emit a strong fluorescent signal upon excitation, allowing for the sensitive detection of active cathepsins.[1]
This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the level of enzymatic activity. This is a significant advantage over traditional methods that measure total protein levels, as it provides a more accurate representation of the biological activity of these enzymes.
Quantitative Data
The spectral properties of the individual components of this compound are well-characterized. The Cy5 fluorophore is a bright and photostable dye, while the sulfo-QSY21 quencher is a highly efficient dark quencher.
| Parameter | Cy5 Fluorophore | sulfo-QSY21 Quencher |
| Maximum Excitation Wavelength (λmax, ex) | ~649 nm | Not Applicable |
| Maximum Emission Wavelength (λmax, em) | ~670 nm | Not Applicable |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~90,000 cm⁻¹M⁻¹ at 660 nm |
| Quantum Yield (Φ) | ~0.28 | Not Applicable |
| Recommended Excitation Laser | 633 nm or 635 nm | Not Applicable |
| Recommended Emission Filter | 660-710 nm | Not Applicable |
Signaling Pathway and Experimental Workflow
The mechanism of this compound activation and a general experimental workflow for its use are depicted in the diagrams below.
Caption: Mechanism of this compound activation upon binding to an active cysteine cathepsin.
Caption: General experimental workflow for using the this compound probe.
Experimental Protocols
The following are detailed methodologies for common applications of the this compound probe.
In Situ Labeling of Fresh-Frozen Tissue Sections
This protocol is adapted from methods for topical application of quenched activity-based probes on tissue sections.
Materials:
-
Fresh-frozen tissue sections (5-10 µm thick) mounted on slides
-
This compound probe (stock solution in DMSO)
-
Labeling Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation:
-
Bring fresh-frozen tissue sections to room temperature for 5-10 minutes.
-
Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Probe Labeling:
-
Dilute the this compound stock solution to a final concentration of 1 µM in Labeling Buffer.
-
Apply the diluted probe solution to the tissue sections, ensuring complete coverage.
-
Incubate in a humidified chamber for 1-2 hours at 37°C.
-
-
Washing:
-
Gently wash the slides three times with Wash Buffer for 5 minutes each to remove unbound probe.
-
-
Imaging:
-
Mount the coverslip using a mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Image the slides using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Live Cell Imaging of Cathepsin Activity
This protocol allows for the visualization of cathepsin activity in living cells.
Materials:
-
Adherent or suspension cells cultured in appropriate medium
-
This compound probe (stock solution in DMSO)
-
Complete cell culture medium
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
-
Probe Labeling:
-
Dilute the this compound stock solution in complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the medium containing the this compound probe.
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended):
-
For clearer imaging, you can wash the cells once with fresh, pre-warmed culture medium to remove excess unbound probe.
-
-
Imaging:
-
Image the live cells using a fluorescence microscope with environmental control (37°C, 5% CO₂).
-
Acquire images using the Cy5 channel. Time-lapse imaging can be performed to monitor changes in cathepsin activity over time.
-
In Vivo Imaging in Animal Models
This protocol provides a general guideline for non-invasive imaging of cathepsin activity in small animal models.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
This compound probe (formulated for in vivo use)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Probe Administration:
-
Administer the this compound probe to the animal via an appropriate route (e.g., intravenous injection). The typical dose is around 20 nmol per mouse.
-
-
Imaging:
-
At various time points post-injection (e.g., 4, 8, 24 hours), anesthetize the animal.
-
Place the animal in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate settings for Cy5.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, the animal can be euthanized, and organs of interest can be excised for ex vivo imaging to confirm the in vivo signal and for further histological analysis.
-
Note: All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
This technical guide provides a comprehensive overview of the this compound probe, its composition, mechanism of action, and applications. By following the provided protocols, researchers can effectively utilize this powerful tool to investigate the role of cysteine cathepsins in various biological and pathological processes.
References
BMV109: A Technical Guide to a Pan-Cysteine Cathepsin Activity-Based Probe for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMV109, a quenched fluorescent activity-based probe (qABP) designed for the detection and imaging of cysteine cathepsin activity. This compound has emerged as a powerful tool in various research areas, particularly in oncology, due to its ability to selectively label active cathepsins in complex biological systems.
Core Features and Advantages of this compound
This compound is a small molecule probe that remains non-fluorescent (quenched) until it covalently binds to the active site of a cysteine cathepsin.[1][2] This mechanism of action provides a significant advantage by ensuring a high signal-to-noise ratio, as fluorescence is only emitted upon target engagement.[3][4]
Key Advantages:
-
High Signal-to-Background Ratio: The quenched nature of the probe minimizes background fluorescence, leading to clear and specific signals.[3][4]
-
Pan-Cysteine Cathepsin Reactivity: this compound is designed to react with a broad range of active cysteine cathepsins, including cathepsins B, S, L, and X, and in some contexts, cathepsin K.[5][6] This allows for the simultaneous monitoring of multiple cathepsin activities.
-
Covalent and Irreversible Binding: The probe forms a stable, covalent bond with the active site of the target cathepsin.[6][7] This enables durable labeling for various downstream applications, including SDS-PAGE analysis and fluorescence microscopy.[3]
-
In Vivo and In Vitro Applications: this compound has been successfully utilized in a variety of experimental models, from live cell imaging and tissue analysis to in vivo imaging in animal models.[7][8][9]
-
Improved Pharmacological Properties: As an optimized version of earlier probes, this compound exhibits enhanced solubility and cellular uptake, resulting in a significantly brighter tumor-specific signal in vivo compared to first-generation probes.[7]
Mechanism of Action
This compound's design incorporates three key functional components: a reactive phenoxymethyl ketone (PMK) electrophile, a Cy5 fluorophore, and a sulfo-QSY21 quencher.[10] The PMK group serves as the "warhead," targeting and covalently modifying the active site cysteine residue of cathepsins.[7][10]
In its inactive state, the quencher molecule absorbs the energy emitted by the Cy5 fluorophore, preventing fluorescence. Upon enzymatic cleavage and covalent binding of the PMK warhead to an active cathepsin, the quencher is displaced. This separation allows the Cy5 fluorophore to emit a fluorescent signal upon excitation, indicating the presence of active cathepsins.[6][8]
Mechanism of this compound activation upon binding to an active cysteine cathepsin.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various research applications.
Table 1: In Vitro Applications - Live Cells
| Cell Type | Concentration Range | Incubation Time | Application | Reference |
| RAW 264.7 Macrophages | 0.05 - 5 µM | Not Specified | Labeling of Cathepsins B, S, L, X | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 1 hour | Cathepsin Activity Assay | [1] |
| Microglia | 0.25 µM | 1 hour | Cathepsin Activity Assay | [11] |
| Mouse Bone Marrow-Derived Dendritic Cells | 5 µM | Not Specified | Live Cell Fluorescence Microscopy | [7] |
Table 2: In Vivo Applications - Mouse Models
| Mouse Model | Dosage | Administration Route | Application | Reference |
| Balb/c mice with 4T1 breast cancer cells | 20 nmol | Intravenous (tail vein) | Tumor-specific fluorescence imaging | [2] |
| Syngeneic orthotopic mouse model of breast cancer | 20 nmol | Intravenous (tail vein) | Noninvasive optical imaging | [10] |
| AOM/DSS model of colon cancer | 10 nmol | Intravenous or Intra-rectal | Detection of intestinal cancer | [8] |
| Mice with 67NR or 4T1.2 breast cancer cells | 5 nmol | Intravenous | Ex vivo imaging of cathepsin activity | [9] |
Table 3: Comparative Performance
| Parameter | This compound | Comparator | Fold Difference | Application Context | Reference |
| Fluorescence Intensity | ~6x brighter | BMV157 (cathepsin S specific probe) | 6 | Ex vivo tumor fluorescence | [10] |
| Tumor-Specific Signal | 25x brighter | First-generation qABPs | 25 | In vivo mouse model of breast cancer | [7] |
| Cathepsin Labeling in Polyps vs. Surrounding Tissue | 7-fold higher | N/A | 7 | SDS-PAGE analysis of intestinal polyps | [8] |
Detailed Experimental Protocols
Live Cell Imaging of Cysteine Cathepsin Activity
This protocol is adapted from established methods for imaging cathepsin activity in adherent cells.[7]
Materials:
-
Adherent cells cultured in appropriate medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Seed adherent cells on a glass-bottom dish or chamber slide and culture until desired confluency.
-
Prepare the this compound working solution by diluting the stock solution in culture medium to a final concentration of 0.25 - 5 µM.
-
Aspirate the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the cells three times with PBS to remove excess probe.
-
Add fresh PBS or imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm).
Workflow for live cell imaging of cathepsin activity with this compound.
Fluorescent SDS-PAGE Analysis of Cathepsin Activity
This protocol allows for the visualization and relative quantification of active cathepsins labeled with this compound.[7][8]
Materials:
-
Cells or tissue homogenates labeled with this compound
-
Lysis buffer (e.g., citrate buffer, pH 5.5, with detergents)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer and electrophoresis system
-
Fluorescence gel scanner
Procedure:
-
Label cells or tissues with this compound as described in the respective protocols.
-
Lyse the cells or homogenize the tissue in a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Denature a specific amount of protein (e.g., 30-40 µg) by adding SDS-PAGE loading buffer and heating at 95-100°C for 2-5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
After electrophoresis, scan the gel using a fluorescence scanner with a laser and filter set appropriate for Cy5.
Workflow for fluorescent SDS-PAGE analysis of this compound-labeled proteins.
In Vivo Imaging in a Mouse Model of Cancer
This protocol provides a general framework for in vivo imaging using this compound in tumor-bearing mice.[2][9][10]
Materials:
-
Tumor-bearing mice
-
This compound solution (e.g., in 20% DMSO/PBS)
-
In vivo imaging system (IVIS)
Procedure:
-
Prepare the this compound injection solution at the desired concentration.
-
Administer this compound to the mice via intravenous injection (typically 5-20 nmol per mouse).
-
At a specified time point post-injection (e.g., 6-8 hours), anesthetize the mice.
-
Perform noninvasive optical imaging of the anesthetized mice using an in vivo imaging system with the appropriate settings for Cy5 fluorescence.
-
For ex vivo analysis, euthanize the mice, harvest the tumor and other organs of interest, and image them using the in vivo imaging system.
Conclusion
This compound is a versatile and highly effective quenched activity-based probe for the study of cysteine cathepsin activity. Its robust performance in a range of applications, from cellular imaging to in vivo tumor detection, makes it an invaluable tool for researchers in basic science and drug development. The high sensitivity and specificity of this compound, coupled with its covalent binding mechanism, provide reliable and detailed insights into the role of cathepsins in health and disease.
References
- 1. In Vitro Cathepsin Activity Assay using the this compound Fluorescent Probe [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin activity assay with this compound [bio-protocol.org]
BMV109: A Technical Guide to a Pan-Cysteine Cathepsin Activity-Based Probe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BMV109, a quenched activity-based probe (qABP) for the versatile and sensitive detection of cysteine cathepsin activity. This compound is a powerful tool for studying the roles of these proteases in a variety of physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.
Core Principles and Mechanism of Action
This compound is a small-molecule probe designed to irreversibly bind to the active site of several cysteine cathepsins, including cathepsins B, L, S, and X.[1][2][3] Its design incorporates a quenched fluorophore, rendering it minimally fluorescent in its native state. Upon recognition and covalent modification of the active site cysteine residue of a target cathepsin, the quencher is released, resulting in a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for various imaging applications.[3]
The core components of this compound include:
-
A recognition sequence: This directs the probe to the active site of cysteine cathepsins.
-
A reactive group (warhead): This forms an irreversible covalent bond with the catalytic cysteine residue.
-
A fluorophore: A reporter molecule that emits light upon excitation after the quencher is removed.
-
A quencher: A molecule that absorbs the excitation energy of the fluorophore, preventing fluorescence until it is cleaved.
Target Profile and Quantitative Data
This compound is characterized as a broad-spectrum or pan-reactive probe, demonstrating activity against multiple cysteine cathepsins. While specific binding affinities (Ki) or inhibitory concentrations (IC50) for each targeted cathepsin are not extensively reported in the literature, studies consistently show dose-dependent labeling of cathepsins B, L, S, and X in various cell and animal models.[1][2][4]
The following table summarizes the known targets of this compound and the qualitative assessment of its reactivity.
| Target Cathepsin | Reactivity | Cell Lines Used for Characterization | Reference |
| Cathepsin B | + | RAW 264.7, 4T1 | [1][5] |
| Cathepsin L | + | RAW 264.7, 4T1 | [1][5] |
| Cathepsin S | + | RAW 264.7, 4T1 | [1][5] |
| Cathepsin X | + | RAW 264.7 | [1] |
Note: '+' indicates observed reactivity. The lack of specific Ki or IC50 values in the literature prevents a more quantitative comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Live Cell Imaging of Cathepsin Activity
This protocol describes the use of this compound for visualizing cathepsin activity in living cells by fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Optional: Lysosomal marker (e.g., LysoTracker)
-
Optional: Pan-cathepsin inhibitor (e.g., JPM-OEt) for control
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes.
-
Control (optional): For inhibitor control, pre-incubate a subset of cells with a pan-cathepsin inhibitor (e.g., 10 µM JPM-OEt) in complete medium for 30 minutes at 37°C.
-
Prepare the this compound working solution by diluting the stock solution in complete medium to the desired final concentration (typically 1-5 µM).
-
Remove the medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Lysosomal co-localization (optional): During the last 30 minutes of incubation, add a lysosomal marker to the medium according to the manufacturer's instructions.
-
Wash the cells twice with warm PBS.
-
Add fresh complete medium or PBS to the cells for imaging.
-
Visualize the fluorescent signal using a confocal or widefield fluorescence microscope with appropriate filter sets for the fluorophore of this compound (e.g., Cy5).
SDS-PAGE Analysis of this compound-Labeled Proteases
This protocol allows for the identification of specific cathepsins targeted by this compound based on their molecular weight.
Materials:
-
This compound-labeled cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
4x SDS-PAGE loading buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Fluorescent molecular weight marker
-
Gel imaging system capable of detecting the this compound fluorophore
Procedure:
-
Lyse the this compound-labeled cells or tissues on ice using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentration for all samples.
-
Add 4x SDS-PAGE loading buffer to the lysates and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel, including a fluorescent molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Visualize the fluorescently labeled cathepsins using a gel imaging system with the appropriate excitation and emission settings.
Immunoprecipitation of this compound-Labeled Cathepsins
This protocol confirms the identity of the fluorescent bands observed in the SDS-PAGE analysis.
Materials:
-
This compound-labeled cell or tissue lysate
-
Immunoprecipitation (IP) buffer
-
Specific antibodies against the cathepsins of interest (e.g., anti-cathepsin B, L, S, X)
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE loading buffer
Procedure:
-
Pre-clear the this compound-labeled lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with a specific anti-cathepsin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with IP wash buffer.
-
Elute the bound proteins by adding SDS-PAGE loading buffer and heating at 95°C.
-
Analyze the eluted proteins by SDS-PAGE and fluorescent gel scanning as described in section 3.2.
In Vivo Imaging Applications
This compound has been successfully used for non-invasive imaging of cathepsin activity in various animal models of disease, particularly cancer.[2][6]
Typical In Vivo Imaging Protocol (Mouse Model):
-
Probe Administration: Administer this compound (typically 10-20 nmol) to the animal via intravenous (tail vein) injection.
-
Imaging Time Points: Acquire images at various time points post-injection (e.g., 4, 8, 12, and 24 hours) to determine the optimal imaging window for tumor-to-background contrast.
-
Image Acquisition: Use a whole-animal optical imaging system with the appropriate filters for the this compound fluorophore.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution. The excised tissues can then be processed for SDS-PAGE and histological analysis.
Conclusion
This compound is a valuable and versatile tool for researchers studying the activity of cysteine cathepsins. Its broad-spectrum reactivity, coupled with a high signal-to-noise ratio, enables sensitive detection in a wide range of applications, from live-cell imaging to non-invasive in vivo studies. This technical guide provides a foundation for the effective use of this compound in the laboratory, facilitating further discoveries into the roles of cysteine cathepsins in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
BMV109 Probe: A Technical Guide to Specificity for Active Cathepsins
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a quenched activity-based probe (qABP) designed for the detection and imaging of active cysteine cathepsins.[1][2] As a member of the fluorescent quenched ABPs, this compound is intrinsically non-fluorescent ("dark").[1][2] Its fluorescence is activated upon a specific, mechanism-based covalent reaction with the active site of a target protease.[3][4] This "turn-on" mechanism makes it highly suitable for imaging applications with low background noise, including live-cell fluorescence microscopy and non-invasive small animal imaging.[1][2] The probe's design includes a phenoxymethyl ketone (PMK) "warhead," which imparts broad reactivity and high efficiency, along with improved solubility and cellular uptake properties compared to first-generation probes.[1][5]
Mechanism of Action
The this compound probe operates on a principle of irreversible covalent modification.[2][3] The core structure features a Cy5 fluorophore whose signal is suppressed by a neighboring sulfo-QSY21 quencher.[3][6] The probe is designed to be recognized by active cysteine cathepsins. The active site cysteine of a cathepsin initiates a nucleophilic attack on the probe's phenoxymethyl ketone electrophile.[3] This reaction results in the formation of a stable, covalent bond between the probe and the enzyme, while simultaneously displacing the quencher molecule.[3][7] The physical separation of the fluorophore from the quencher eliminates the quenching effect, leading to a robust fluorescent signal that is localized to the active enzyme.[3]
Caption: Mechanism of this compound activation by an active cathepsin.
Specificity Profile of this compound
This compound is characterized as a broad-spectrum or "pan-reactive" cysteine cathepsin probe.[1][5] Its design allows for the simultaneous monitoring and profiling of multiple active cathepsins within a single experiment.[1] The probe's reactivity is not uniform across all proteases; it demonstrates high selectivity for a specific subset of the cysteine cathepsin family. Pre-treatment with a broad-spectrum cysteine cathepsin inhibitor, such as JPM-OEt or GB111-NH2, effectively blocks the probe's signal, confirming its high degree of selectivity for this enzyme class.[1][4][8]
Quantitative Specificity Data
The following table summarizes the known cathepsin targets of this compound as identified through various experimental applications cited in the literature. While specific kinetic constants (e.g., k_inact/Ki) are not detailed in the provided references, the evidence confirms the probe's utility in profiling the activity of these specific enzymes.
| Target Cathepsin | Evidence of Activity Labeling | Cell/Tissue Models Cited |
| Cathepsin B | Consistently labeled in multiple models.[1][5] | RAW cell macrophages, 4T1 breast cancer tumors, human polyps, A549 cells.[1][3][4][5] |
| Cathepsin L | Consistently labeled in multiple models.[1][5] | RAW cell macrophages, 4T1 breast cancer tumors, human polyps.[1][3][5] |
| Cathepsin S | Consistently labeled in multiple models.[1][5] | RAW cell macrophages, 4T1 breast cancer tumors, human polyps.[1][3][5] |
| Cathepsin X | Consistently labeled in multiple models.[1][5] | RAW cell macrophages, 4T1 breast cancer tumors, human polyps.[1][3][5] |
| Cathepsin K | Labeled in specific cell types. | Osteoclasts.[7] |
Experimental Protocols & Workflow
This compound can be applied across a range of experimental setups, from live-cell imaging to in vivo tumor detection. A general workflow involves incubating the biological sample with the probe, followed by analysis using an appropriate fluorescence-based method.
Caption: General experimental workflow for using the this compound probe.
Protocol 1: Live Cell Imaging of Cathepsin Activity
This protocol describes the application of this compound for visualizing active cathepsins in living cells using fluorescence microscopy.[1]
Reagents:
-
This compound stock solution (e.g., 5 mM in DMSO).
-
Complete cell culture medium.
-
Lysotracker dye (optional, for lysosome co-localization, e.g., 100 µM stock).
-
Cysteine cathepsin inhibitor (e.g., JPM-OEt, 20 mM in DMSO) for control.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Plate cells (e.g., mouse bone marrow-derived dendritic cells) in a suitable imaging dish (e.g., glass-bottom 8-well slide) and culture until adherent.
-
Control (Inhibitor Pre-incubation): For control wells, pre-incubate cells with a final concentration of 20 µM JPM-OEt in culture media for 30 minutes at 37°C. For experimental wells, add an equivalent volume of DMSO.
-
Probe Preparation: Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed culture medium to a final concentration of 5 µM.[1]
-
Labeling: Remove the medium from the cells and gently add the this compound-containing medium. Incubate for 1 hour at 37°C and 5% CO₂.[1]
-
Co-staining (Optional): If co-localizing with lysosomes, add Lysotracker to the medium (e.g., final concentration of 100 nM) during the last few minutes of the probe incubation.
-
Washing: Gently aspirate the probe-containing medium and wash the cells multiple times with PBS to remove unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and proceed with live-cell fluorescence microscopy. Use appropriate filter sets for this compound (Cy5 channel) and any co-stains. Minimal fluorescence should be observed in the inhibitor-treated control cells.[1]
Protocol 2: Fluorescent SDS-PAGE and Target Identification
Because this compound binds covalently, it can be used to profile active cathepsins biochemically.[1][2] This protocol details the analysis of labeled proteins by SDS-PAGE and subsequent identification via immunoprecipitation.
Caption: Workflow for target identification using SDS-PAGE and IP.
Reagents:
-
This compound-labeled cells or tissues (from Protocol 1 or an in vivo study).
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100).
-
SDS-PAGE sample buffer.
-
Protein A/G agarose beads.
-
Cathepsin-specific antibodies (for Cathepsin B, L, S, X).
Procedure:
Part A: Fluorescent SDS-PAGE Analysis
-
Cell Lysis: After labeling, harvest and wash cells with PBS. Lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 15%) and run to resolve proteins by molecular weight.[1]
-
Fluorescence Scanning: Without staining the gel, scan it directly for fluorescence using a flat-bed laser scanner with excitation/emission settings appropriate for Cy5.[1][3] Fluorescent bands correspond to active cathepsins covalently labeled by this compound.
Part B: Immunoprecipitation for Target Confirmation
-
Lysate Preparation: Prepare a larger amount of this compound-labeled lysate (e.g., 100 µg per antibody).[1] Set aside a small aliquot (e.g., 30 µg) to serve as the "input" sample.
-
Immunoprecipitation: Incubate the aliquoted lysates with cathepsin-specific antibodies (for X, B, S, and L) in the presence of Protein A/G agarose beads, following the manufacturer's protocol.
-
Analysis: After precipitation and washing, elute the bound proteins and analyze them by fluorescent SDS-PAGE alongside the "input" sample. The presence of a fluorescent band in the precipitated lane confirms the identity of the labeled cathepsin.[1]
Conclusion
The this compound probe is a powerful and versatile tool for studying the activity of multiple cysteine cathepsins (B, L, S, and X) simultaneously.[1][5] Its mechanism of action, involving covalent binding and fluorescence unquenching, provides a high-contrast signal ideal for various imaging and biochemical applications.[3] The specificity of this compound for active cathepsins, confirmed by inhibitor controls, allows researchers to move beyond protein expression levels and directly assess the functional, active state of these crucial enzymes in complex biological systems.[1][8]
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. med.stanford.edu [med.stanford.edu]
BMV109: A Technical Guide to a New Generation of Cysteine Cathepsin Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the advancements of the BMV109 quenched activity-based probe (qABP) over first-generation probes for the detection of cysteine cathepsin activity. Through a comprehensive review of its chemical design, performance characteristics, and experimental applications, this document provides a detailed comparison to inform research and development in molecular imaging and drug discovery.
Introduction: The Evolution of Cathepsin Probes
Cysteine cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including cancer progression, making them valuable biomarkers for diagnostic imaging.[1] Activity-based probes (ABPs) have emerged as powerful tools for monitoring the enzymatic activity of these proteases in living systems. First-generation quenched ABPs (qABPs), such as those based on an acyloxymethyl ketone (AOMK) warhead, represented a significant step forward by offering a mechanism for fluorescent signal activation only upon covalent binding to the active enzyme.[2][3] However, these early probes exhibited limitations in terms of reactivity, selectivity, and in vivo stability.
This compound was developed to overcome these limitations, representing a significant leap in probe technology. Its design incorporates several key chemical modifications that result in superior performance for both in vitro and in vivo applications.[2][4]
Chemical and Structural Comparison
The enhanced performance of this compound stems from strategic modifications to its molecular structure compared to first-generation probes like GB137.[5] The core differences lie in the electrophilic "warhead," the linker, the quencher, and the fluorophore.
First-generation probes typically utilize an acyloxymethyl ketone (AOMK) electrophile.[2] In contrast, this compound employs a more reactive 2,3,5,6-tetrafluoro phenoxymethyl ketone (PMK) warhead.[2][3] This substitution leads to a broader reactivity profile and more efficient labeling of a wider range of active cysteine cathepsins.[2]
Furthermore, this compound features a shorter spacer and a more hydrophilic sulfo-QSY21 quencher, which contributes to its improved solubility and pharmacokinetic properties.[4] The incorporation of an unsulfonated Cy5 fluorophore also enhances its pharmacological characteristics.[5]
Quantitative Performance Data
The structural enhancements of this compound translate into significant quantitative improvements in performance. The following tables summarize the key comparative data based on published studies.
| Feature | First-Generation Probes (AOMK-based) | This compound (PMK-based) | Reference |
| Electrophile | Acyloxymethyl ketone (AOMK) | Phenoxymethyl ketone (PMK) | [2] |
| Cathepsin Reactivity | Preferentially labels cathepsins S and L | Labels cathepsins B, S, L, and X with more equal intensity | [2] |
| In Vitro Labeling Concentration | Higher concentrations required for broad labeling | Labels all target cathepsins at concentrations as low as 5 nM; saturation at 500 nM | [2] |
| In Vivo Tumor Signal | Lower signal intensity | Robust tumor-specific fluorescence with high overall intensity; reported to be 25 times brighter than first-generation qABPs | [6] |
| Aqueous Solubility | Lower | Improved | [4] |
| In Vivo Stability | Susceptible to cleavage by esterases | Greatly improved | [3] |
| In Vivo Performance Metric | BMV157 (Cathepsin S specific) | This compound (Pan-reactive) | Reference |
| Ex Vivo Tumor Fluorescence Intensity (relative) | ~1x | ~6x | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standardized protocols for the application of both first-generation AOMK-based probes and this compound.
In Vitro Labeling of Live Cells
This protocol describes the labeling of active cysteine cathepsins in cultured cells.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
First-generation AOMK-probe or this compound (stock solution in DMSO)
-
Pan-cathepsin inhibitor (e.g., JPM-OEt) for control experiments
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Fluorescence microscope or gel scanner
Procedure:
-
Cell Culture: Seed cells in a suitable format (e.g., 12-well plate or chamber slide) and culture until they reach the desired confluency.
-
Inhibitor Control (Optional): To demonstrate specificity, pre-incubate a subset of cells with a pan-cathepsin inhibitor (e.g., 100 µM JPM-OEt) for 30 minutes at 37°C.[7]
-
Probe Incubation: Dilute the AOMK-probe or this compound in culture medium to the final desired concentration (e.g., 1 µM).[2] Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified incubator.[7]
-
Washing: Aspirate the probe-containing medium and wash the cells thoroughly with PBS to remove any unbound probe.
-
Analysis:
-
Fluorescence Microscopy: Image the live cells directly using an appropriate filter set for the probe's fluorophore (e.g., Cy5 for this compound).
-
Biochemical Analysis: Lyse the cells, and analyze the lysates by SDS-PAGE followed by in-gel fluorescence scanning to resolve individual labeled cathepsins.[7]
-
In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the procedure for non-invasive imaging of tumor-associated cathepsin activity in a murine model.
Materials:
-
Tumor-bearing mice (e.g., Balb/c mice with 4T1 mammary tumors)
-
This compound or first-generation probe formulated for in vivo use
-
Anesthetic
-
Non-invasive optical imaging system
-
Surgical tools for tissue excision
Procedure:
-
Tumor Model: Establish tumors in mice until they reach a suitable size for imaging.
-
Probe Administration: Administer the probe via tail vein injection. A typical dose for this compound is 20 nmol per mouse.[4][6]
-
Distribution and Activation: Allow the probe to circulate and accumulate in the tumor. Optimal imaging times for this compound have been reported at around 8 hours post-injection.[4]
-
In Vivo Imaging: Anesthetize the mice and perform non-invasive optical imaging using a system capable of detecting the probe's fluorescence emission.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and other organs of interest.
-
Ex Vivo Imaging: Image the excised tissues to confirm the in vivo signal and assess biodistribution.
-
Biochemical Confirmation: Homogenize the tissues and analyze the lysates by SDS-PAGE and in-gel fluorescence scanning to identify the specific cathepsins labeled by the probe in vivo.
Mechanism of Action: Quenched Activity-Based Probing
The fundamental principle behind this compound and other qABPs is the conditional activation of fluorescence upon target engagement.
In its unbound state, the fluorescent signal of the Cy5 fluorophore is suppressed by the nearby sulfo-QSY21 quencher through Förster Resonance Energy Transfer (FRET). The PMK warhead of the probe is designed to specifically and covalently bind to the active site cysteine thiol of a target cathepsin. This binding event induces a conformational change that leads to the cleavage and release of the quencher.[2] Freed from the quencher's influence, the Cy5 fluorophore emits a bright fluorescent signal, allowing for the sensitive detection of active enzyme molecules.
Conclusion
This compound represents a significant advancement over first-generation cysteine cathepsin probes. Its optimized chemical design, featuring a highly reactive PMK warhead and improved physicochemical properties, results in a broader reactivity profile, enhanced signal intensity, and superior in vivo performance. These characteristics make this compound a powerful tool for researchers and drug developers in the study of cathepsin biology and the development of novel diagnostic and therapeutic strategies targeting these important enzymes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the effective implementation of this advanced probe technology.
References
- 1. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved quenched fluorescent probe for imaging of cysteine cathepsin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
BMV109: A Technical Guide to a Pan-Reactive Cysteine Cathepsin Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a novel, quenched activity-based probe (qABP) that serves as a powerful tool for the detection and imaging of active cysteine cathepsins.[1][2] As a pan-reactive probe, this compound targets multiple members of the cysteine cathepsin family, including cathepsins B, S, L, and X, making it an invaluable reagent for studying the collective activity of these proteases in various physiological and pathological contexts.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a complex small molecule composed of a peptidic recognition element, a reactive phenoxymethyl ketone (PMK) "warhead," a Cy5 fluorophore, and a sulfo-QSY21 quencher.[3] The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C107H108F4N10O23S5 | [1] |
| Molecular Weight | 2138.37 g/mol | [1] |
| CAS Number | 1458731-58-2 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [5] |
| Excitation Wavelength | ~650 nm (Cy5) | N/A |
| Emission Wavelength | ~670 nm (Cy5) | N/A |
Mechanism of Action
This compound operates as a "smart" probe that is initially non-fluorescent due to the close proximity of the Cy5 fluorophore to the sulfo-QSY21 quencher. This quenching is a result of Förster Resonance Energy Transfer (FRET). The probe is designed to be recognized by active cysteine cathepsins. Upon binding, the active site cysteine of the cathepsin performs a nucleophilic attack on the electrophilic PMK warhead of this compound.[3] This results in the formation of a stable, covalent thioether bond between the enzyme and the probe.[3] This irreversible binding event leads to a conformational change that separates the fluorophore from the quencher, thereby restoring the fluorescence of the Cy5 dye.[2][6] The intensity of the resulting fluorescence is directly proportional to the amount of active cathepsin present in the sample.
Quantitative Data
Experimental Protocols
In Vitro Labeling of Live Cells
This protocol describes the use of this compound for labeling active cysteine cathepsins in living cells for subsequent analysis by fluorescence microscopy and SDS-PAGE.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysing buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., multi-well plate, chamber slide) and grow to the desired confluency.
-
Probe Incubation: Dilute the this compound stock solution in cell culture medium to a final concentration of 0.05-5 µM.[1] Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently aspirate the probe-containing medium and wash the cells three times with PBS to remove unbound probe.
-
Microscopy (Optional): If performing fluorescence microscopy, cells can be imaged directly in PBS or fixed and mounted according to standard protocols.
-
Cell Lysis: For SDS-PAGE analysis, add lysis buffer to the cells and incubate on ice for 30 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantitation: Determine the protein concentration of the supernatant.
-
Sample Preparation for SDS-PAGE: Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
SDS-PAGE Analysis of Labeled Cathepsins
Materials:
-
Labeled cell lysates
-
Polyacrylamide gels (e.g., 12-15%)
-
SDS-PAGE running buffer
-
Fluorescence gel scanner
Procedure:
-
Electrophoresis: Load the prepared protein samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Fluorescence Scanning: After electrophoresis, place the gel in a fluorescence scanner and acquire the image using the appropriate laser and emission filter for Cy5 (excitation ~650 nm, emission ~670 nm). The fluorescent bands correspond to the this compound-labeled cathepsins.
-
Coomassie Staining (Optional): After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.
In Vivo Imaging in a Mouse Model of Cancer
This protocol provides a general workflow for using this compound for in vivo imaging of cathepsin activity in a tumor-bearing mouse model.
Materials:
-
This compound solution (sterile, for injection)
-
Tumor-bearing mice (e.g., 4T1 breast cancer model)[1]
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Probe Administration: Anesthetize the tumor-bearing mouse. Administer a 20 nmol dose of this compound via tail vein injection.[1]
-
Imaging Time Course: Allow the probe to distribute. Imaging can be performed at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.
-
In Vivo Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, the mouse can be euthanized, and tumors and other organs can be excised for ex vivo fluorescence imaging to confirm the in vivo signal and assess biodistribution.
-
SDS-PAGE Analysis of Tissues (Optional): Tissues can be homogenized and processed for SDS-PAGE analysis as described in the in vitro protocol to identify the specific cathepsins labeled by this compound in vivo.
Synthesis of this compound
Conclusion
This compound is a highly effective and versatile quenched activity-based probe for the study of cysteine cathepsin activity. Its pan-reactive nature allows for the simultaneous detection of multiple active cathepsins, providing a global view of their proteolytic activity in complex biological systems. The protocols outlined in this guide provide a starting point for researchers to utilize this compound in a variety of in vitro and in vivo applications, from basic research into the roles of cathepsins in disease to preclinical evaluation of novel therapeutics. The continued use of this compound and similar advanced chemical probes will undoubtedly contribute to a deeper understanding of the intricate roles of proteases in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with BMV109
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a quenched activity-based probe (qABP) designed for the sensitive detection of active cysteine cathepsins in living cells and tissues.[1][2][3] This innovative tool remains non-fluorescent until it covalently binds to the active site of target proteases, including cathepsins B, L, S, and X, thereby offering a high signal-to-noise ratio for imaging applications.[4][5] The probe's mechanism relies on a phenoxymethyl ketone (PMK) reactive group that forms a stable, covalent bond with the active site cysteine of the cathepsin, leading to the displacement of a quencher and subsequent fluorescence of a Cy5 reporter molecule.[6][7] This unique property makes this compound an invaluable tool for studying the dynamic role of cathepsin activity in various physiological and pathological processes, particularly in cancer biology where cathepsins are often dysregulated.[8][9][10]
Quantitative Data Summary
The photophysical properties of the this compound probe are critical for designing and executing successful live cell imaging experiments. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Target Enzymes | Cysteine Cathepsins (B, L, S, X) | [4][5] |
| Fluorophore | Cy5 | [11] |
| Excitation Maximum (λex) | ~649 nm | [12] |
| Emission Maximum (λem) | ~667 nm | [12] |
| Quantum Yield (Φ) | 0.27 (for free Cy5) | [12] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ (for free Cy5) | [12] |
| Recommended Concentration for Live Cell Imaging | 1-5 µM | [6][13] |
| Recommended Incubation Time for Live Cell Imaging | 45-60 minutes | [6][13] |
Signaling Pathway: Role of Cysteine Cathepsins in Cancer Progression
Cysteine cathepsins play a multifaceted role in cancer progression, contributing to extracellular matrix degradation, invasion, and metastasis. The following diagram illustrates a simplified signaling pathway involving these proteases.
Caption: Cysteine Cathepsin Signaling in Cancer.
Experimental Protocols
Protocol 1: Live Cell Imaging of Cathepsin Activity
This protocol outlines the steps for visualizing active cysteine cathepsins in living cells using this compound.
Materials:
-
This compound probe (stock solution in DMSO)
-
Cell culture medium (phenol red-free for imaging)
-
Live cell imaging dish or plate
-
Adherent cells of interest
-
Fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640/20 nm, Emission: ~680/30 nm)
-
Optional: Lysosomal marker (e.g., LysoTracker Green)
-
Optional: Cathepsin inhibitor (e.g., E-64d) for control experiments
Procedure:
-
Cell Seeding: Seed cells in a live cell imaging dish or plate and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed, phenol red-free cell culture medium. A final concentration of 1-5 µM is recommended.[4][13] For example, to make a 1 µM solution, dilute a 1 mM stock solution 1:1000 in the medium.
-
Cell Labeling: Remove the existing cell culture medium and add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 45-60 minutes at 37°C in a humidified incubator with 5% CO₂.[6][13]
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed phenol red-free medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set. Acquire images in the red channel. If using a lysosomal co-stain, acquire images in the appropriate channel (e.g., green for LysoTracker Green).
-
Control Experiment (Optional): To confirm the specificity of this compound, pre-incubate a parallel set of cells with a broad-spectrum cathepsin inhibitor (e.g., 50 µM E-64d) for 30 minutes before adding the this compound probe. A significant reduction in fluorescence intensity should be observed.[11]
Caption: this compound Live Cell Imaging Workflow.
Protocol 2: Fluorescent SDS-PAGE Analysis of this compound-Labeled Proteins
This protocol allows for the biochemical analysis of cathepsins labeled with this compound.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors (optional, as this compound has already labeled active cathepsins)
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gel (e.g., 12% polyacrylamide)
-
SDS-PAGE running buffer
-
Fluorescence gel scanner (e.g., Typhoon FLA 9500)
Procedure:
-
Cell Lysis: After live cell imaging (or a separate labeling experiment), wash the cells with cold PBS and then lyse them on ice with an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel according to standard procedures.[5]
-
Fluorescence Scanning: After electrophoresis, without staining the gel with Coomassie or other dyes, scan the gel using a fluorescence scanner with an excitation source and emission filter appropriate for Cy5.[5]
-
Analysis: The fluorescent bands on the gel correspond to the cathepsins covalently labeled by this compound. The molecular weight of the bands can be used to identify the specific cathepsin isoforms.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Labeling of active proteases in fresh-frozen tissues by topical application of quenched activity-based probes | Springer Nature Experiments [experiments.springernature.com]
- 3. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct roles for cysteine cathepsin genes in multistage tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. med.stanford.edu [med.stanford.edu]
Application Notes: BMV109 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a quenched activity-based probe (qABP) designed for the sensitive detection of active cysteine cathepsins, including cathepsins B, L, S, and X.[1][2] These proteases are frequently overexpressed in the tumor microenvironment of various cancers, including breast cancer, where they play a crucial role in tumor progression, invasion, and metastasis.[3][4] this compound consists of a Cy5 fluorophore and a quencher moiety linked by a peptide sequence recognized by cathepsins. Upon enzymatic cleavage by active cathepsins, the quencher is released, resulting in a robust fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, making this compound a valuable tool for in vivo and ex vivo imaging of tumor tissues.[2][5]
Mechanism of Action
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent as the quencher molecule suppresses the emission of the Cy5 fluorophore. In the presence of active cysteine cathepsins, the probe's recognition sequence is cleaved, leading to the covalent and irreversible binding of the probe to the active site of the enzyme.[5] This binding event causes the release of the quencher, thereby restoring the fluorescence of the Cy5 dye. The intensity of the fluorescence signal directly correlates with the activity of the targeted cathepsins.
Applications in Breast Cancer Models
This compound is a versatile tool for preclinical breast cancer research, with primary applications in:
-
In Vivo Tumor Imaging: Non-invasive visualization and monitoring of tumor growth and cathepsin activity in live animal models.[2]
-
Ex Vivo Tumor Margin Delineation: High-resolution imaging of freshly excised tissues to assess tumor margins.[1]
-
In Vitro Analysis: Studying cathepsin activity in breast cancer cell lines and co-culture models.
In Vivo Imaging in a Syngeneic 4T1 Breast Cancer Model
The 4T1 murine mammary carcinoma model is a widely used model for human breast cancer due to its high tumorigenicity and metastatic properties.[5] Intravenous administration of this compound in 4T1 tumor-bearing mice allows for real-time imaging of cathepsin activity within the tumor. While specific quantitative data for this compound is limited, studies with the closely related near-infrared probe VGT-309 (which shares the same targeting mechanism) provide valuable insights into the expected performance.[5]
| Time Point (Post-Injection) | Median Tumor-to-Background Ratio (VGT-309) |
| 1 hour | 6.7 |
| 24 hours | 15.1 |
Table 1: In vivo tumor-to-background ratios for the related cathepsin probe VGT-309 in a 4T1 mouse model. This data is presented as a proxy for the expected performance of this compound.[5]
Ex Vivo Analysis of Tumor Tissues
Topical application of this compound on freshly excised breast tumor specimens can rapidly and selectively label cancerous tissue, aiding in the identification of positive surgical margins.[1]
| Parameter | Observation | Reference |
| This compound Fluorescence in Tumors | Significantly higher fluorescence intensity in tumor tissue compared to adjacent normal tissue. | [1] |
| Specificity | Probe signal is blocked by pre-incubation with a pan-cathepsin inhibitor, confirming target specificity. | [1] |
| In Vivo Fluorescence Comparison | In a 4T1 model, this compound fluorescence was on average ~6 times brighter than a cathepsin S-specific probe. | [6] |
Table 2: Summary of qualitative and comparative data for this compound in breast cancer models.
Experimental Protocols
Protocol 1: In Vivo Imaging of 4T1 Tumors in BALB/c Mice
This protocol describes the intravenous administration of this compound for in vivo fluorescence imaging of 4T1 mammary tumors.
Materials:
-
This compound probe
-
4T1 murine mammary carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells in appropriate media.
-
Inject 1 x 10^5 4T1 cells in 50 µL of sterile PBS into the mammary fat pad of female BALB/c mice.
-
Allow tumors to grow to a palpable size (approximately 100-200 mm³).
-
-
Probe Administration:
-
Prepare a 200 µM solution of this compound in sterile PBS.
-
Anesthetize the tumor-bearing mouse.
-
Inject 100 µL of the this compound solution (20 nmol) via the tail vein.[7]
-
-
In Vivo Imaging:
-
At desired time points (e.g., 2, 8, 24 hours) post-injection, anesthetize the mouse.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images using appropriate excitation and emission filters for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.
-
Protocol 2: Topical Application on Fresh-Frozen Breast Tissue
This protocol details the ex vivo labeling of active cathepsins in fresh-frozen human or animal breast tissue sections.[1]
Materials:
-
Fresh-frozen breast tissue specimens
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Acetone (pre-chilled at -20°C)
-
This compound (1 µM in DMSO)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Embed fresh tissue in OCT compound and snap-freeze.
-
Section the frozen tissue at 5-10 µm using a cryostat and mount on glass slides.
-
-
Fixation:
-
Fix the tissue sections in pre-chilled acetone for 10 minutes at -20°C.
-
Allow the slides to air dry completely.
-
-
Probe Incubation:
-
Dilute the this compound stock solution to a final concentration of 1 µM in an appropriate buffer.
-
Apply the diluted probe solution to the tissue sections and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Washing and Mounting:
-
Wash the slides three times with wash buffer to remove unbound probe.
-
Counterstain with DAPI if desired.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with filters for Cy5 and DAPI.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the viability of breast cancer cells. While this compound is not a therapeutic agent and thus an IC50 value is not relevant, this assay can be used to ensure that the probe itself does not induce cytotoxicity at the concentrations used for in vitro imaging.
Materials:
-
Breast cancer cell line (e.g., 4T1, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for the desired incubation time (e.g., 4, 24 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 4: Western Blot for Cathepsin Expression
This protocol is to determine the expression levels of cathepsins B, L, S, and X in breast cancer cells.
Materials:
-
Breast cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cathepsins B, L, S, and X, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Signaling Pathway Context
The activity of cysteine cathepsins, as detected by this compound, is a downstream consequence of complex signaling pathways that are often dysregulated in breast cancer. These proteases are key effectors in the degradation of the extracellular matrix (ECM), which is a critical step in tumor invasion and metastasis.[4]
Conclusion
This compound is a powerful tool for visualizing active cysteine cathepsins in preclinical breast cancer models. Its high sensitivity and specificity make it ideal for in vivo and ex vivo imaging applications, providing valuable insights into tumor biology and aiding in the development of novel cancer therapies. The provided protocols offer a starting point for researchers to integrate this compound into their breast cancer research workflows.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Cysteine Cathepsins in Breast Cancer: Promising Targets for Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting Colon Cancer Progression Using BMV109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Early detection of colorectal cancer (CRC) and its precursor lesions, such as adenomatous polyps, is critical for improving patient outcomes. While colonoscopy is the standard screening method, it has limitations in detecting flat or depressed lesions. Molecular imaging probes that target biomarkers overexpressed in CRC offer a promising approach to enhance visualization and improve diagnostic accuracy. BMV109 is a quenched fluorescent activity-based probe (qABP) that selectively targets active cysteine cathepsins, a family of proteases frequently upregulated in the tumor microenvironment of various cancers, including colorectal cancer.[1][2]
This compound consists of a recognition sequence for cathepsins, a reactive phenoxymethyl ketone (PMK) electrophile that covalently binds to the active site of the proteases, a Cy5 fluorophore, and a quencher molecule.[1] In its native state, the probe is non-fluorescent as the quencher suppresses the fluorophore's signal. Upon binding to an active cathepsin, the probe undergoes a conformational change that releases the quencher, resulting in a fluorescent signal at the site of enzyme activity.[1] This mechanism allows for the specific detection of active proteases, providing a functional readout of tumor-associated enzymatic activity.
These application notes provide a summary of the quantitative performance of this compound and detailed protocols for its use in both preclinical animal models and human tissue samples for the detection of colon cancer progression.
Data Presentation
The efficacy of this compound in detecting colonic adenomas has been evaluated in preclinical mouse models, demonstrating high sensitivity and specificity. The following tables summarize the key quantitative data from these studies.
Table 1: Performance of this compound in the APCmin/+ Mouse Model of Spontaneous Intestinal Adenoma [2]
| Administration Route | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Intravenous (i.v.) | 87.5% | 76.9% | 90.3% | 71.4% |
Table 2: Performance of this compound in the Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Mouse Model of Colitis-Associated Colon Cancer [2]
| Administration Route | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Intravenous (i.v.) | 88.9% | 71.5% | 89.5% | 81.2% |
| Intra-rectal | 93.6% | 80.0% | 94.9% | 81.2% |
Table 3: Tumor-to-Background Ratios (TBR) of Cathepsin-Activatable Probes in Mouse Models of Colorectal Cancer
| Probe | Mouse Model | Tumor-to-Colon Ratio (Mean ± SD) | Time Post-Injection | Reference |
| LUM015 | Orthotopic HT-29 | 3.7 ± 0.2 | 6 hours | [3][4] |
| LUM015 | AKP** | 2.8 ± 0.1 | 6 hours | [3][4] |
| LUM015* | APCLoxP/LoxPMsh2LoxP/LoxP | 4.1 ± 0.1 | 6 hours | [3][4] |
*LUM015 is a cathepsin-activatable polymeric probe with similar targeting mechanism to this compound. Data is provided for reference. **APCKOKrasLSL-G12Dp53flox/flox
Signaling Pathways
The upregulation of cysteine cathepsins in colorectal cancer is linked to key oncogenic signaling pathways. One of the most frequently mutated pathways in CRC is the Wnt/β-catenin pathway. Mutations in the Adenomatous Polyposis Coli (APC) gene, a negative regulator of this pathway, lead to the stabilization and nuclear accumulation of β-catenin.[5][6][7] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in proliferation and tumorigenesis, including several cathepsins.[8]
Caption: Wnt/β-catenin signaling pathway in colon cancer.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in preclinical colon cancer models and human tissue samples.
In Vivo Imaging in Mouse Models of Colon Cancer
This protocol is adapted for use in both spontaneous (e.g., APCmin/+) and chemically-induced (e.g., AOM/DSS) mouse models of colorectal cancer.[2][9][10]
Materials:
-
This compound probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
APCmin/+ or AOM/DSS-treated mice
Procedure:
-
Probe Preparation: Dilute the this compound stock solution in sterile PBS to the desired final concentration. A typical dose is 10-20 nmol per mouse.[2][11] The final injection volume should be approximately 100-200 µL.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Probe Administration:
-
Intravenous (i.v.) Injection: Inject the prepared this compound solution via the tail vein.
-
Intra-rectal Administration: Gently administer the this compound solution into the colon using a suitable catheter.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the fluorescence imaging system.
-
Acquire fluorescence images at various time points post-injection. Optimal signal is typically observed between 1 and 8 hours.[2][3]
-
Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Acquire a white-light image for anatomical reference.
-
-
Ex Vivo Imaging (Optional but Recommended):
-
Euthanize the mouse 1 hour after probe administration.[2]
-
Dissect the colon and flush with PBS.
-
Image the excised colon using the fluorescence imaging system to confirm the localization of the fluorescent signal to polyps and tumors.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to tumors and adjacent normal tissue.
-
Calculate the tumor-to-background ratio (TBR).
-
Caption: Experimental workflow for in vivo imaging with this compound.
Topical Labeling of Fresh-Frozen Human Colon Tissues
This protocol is designed for the application of this compound to fresh-frozen human colon tissue sections to identify regions of dysplasia.[2][12]
Materials:
-
Fresh-frozen human colon tissue blocks (polyp and adjacent normal)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Acetone, pre-chilled at -20°C
-
This compound probe (1 µM in PBS)
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning:
-
Embed the fresh-frozen tissue in OCT.
-
Section the tissue at 5-10 µm thickness using a cryostat.
-
Mount the sections on glass slides.
-
-
Fixation:
-
Fix the tissue sections in pre-chilled acetone for 10 minutes at -20°C.
-
Allow the slides to air dry completely.
-
-
Probe Incubation:
-
Apply the 1 µM this compound solution to the tissue sections, ensuring complete coverage.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Washing:
-
Gently wash the slides three times with PBS for 5 minutes each to remove unbound probe.
-
-
Nuclear Staining:
-
Incubate the sections with DAPI solution for 5-10 minutes.
-
Wash the slides twice with PBS.
-
-
Mounting and Imaging:
-
Mount a coverslip over the tissue sections using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with filter sets for Cy5 (this compound) and DAPI.
-
Control Experiment for Specificity:
To confirm that the fluorescence signal is due to specific binding to active cathepsins, a control experiment with a broad-spectrum cathepsin inhibitor (e.g., GB111-NH2) should be performed on serial tissue sections.[12]
-
Pre-incubate a serial tissue section with the cathepsin inhibitor for 30 minutes at 37°C prior to the addition of the this compound probe.
-
Proceed with the this compound incubation and subsequent steps as described above.
-
A significant reduction in the fluorescence signal in the inhibitor-treated section compared to the section treated with this compound alone confirms the specificity of the probe.
Caption: Workflow for topical labeling of human colon tissue.
Conclusion
This compound is a valuable tool for the detection of colon cancer progression in preclinical research. Its ability to specifically label active cysteine cathepsins provides a functional readout of tumorigenesis. The high sensitivity and specificity observed in mouse models, coupled with its applicability to human tissues, make this compound a promising candidate for translation into clinical applications, such as fluorescence-guided endoscopy, to improve the detection and resection of colorectal cancer. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of colon cancer biology and therapeutics.
References
- 1. Cathepsin B Expression and Survival in Colon Cancer: Implications for Molecular Detection of Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical imaging with a novel cathepsin-activatable probe for enhanced detection of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Wnt signaling and colon carcinogenesis: Beyond APC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of the APC tumor suppressor protein dependent and independent of canonical WNT signaling: Implications for therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The canonical Wnt signalling pathway and its APC partner in colon cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for SDS-PAGE Analysis of BMV109 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BMV109, a quenched activity-based probe (qABP), for the analysis of cysteine cathepsin activity in biological samples using SDS-PAGE. Detailed protocols for protein labeling, sample preparation, electrophoresis, and data analysis are provided to ensure reproducible and accurate results.
Introduction
This compound is a powerful tool for profiling the activity of cysteine cathepsins, a family of proteases implicated in a variety of physiological and pathological processes, including cancer and inflammation.[1][2] As a quenched probe, this compound is initially non-fluorescent. Upon covalent binding to the active site of a target cathepsin, a quencher molecule is released, resulting in a fluorescent signal.[3][4] This activity-dependent labeling allows for the specific detection of active proteases. This compound is a pan-reactive probe, targeting multiple cysteine cathepsins including B, S, L, and X.[1] SDS-PAGE analysis of this compound-labeled samples enables the separation and visualization of individual active cathepsins based on their molecular weight, providing a detailed profile of protease activity.[5]
Mechanism of Action
This compound's mechanism involves a three-part structure: a reactive phenoxymethyl ketone (PMK) "warhead" that covalently binds to the active site cysteine of the protease, a linker, and a Cy5 fluorophore that is initially quenched.[3][6] When the probe interacts with an active cathepsin, the PMK group forms a stable covalent bond with the catalytic cysteine residue. This binding event leads to the cleavage and release of the quencher, resulting in fluorescence of the Cy5 dye.[3]
Figure 1: Mechanism of this compound activation.
Experimental Workflow
A typical workflow for the analysis of this compound labeled proteins involves several key steps, from sample preparation to data analysis. The following diagram outlines the general experimental procedure.
Figure 2: General experimental workflow.
Quantitative Data Summary
SDS-PAGE analysis of this compound-labeled proteins allows for the quantitative comparison of cathepsin activity between different samples. The fluorescence intensity of the labeled protein bands is proportional to the amount of active enzyme.
| Target Protein(s) | Sample Type | Comparison | Fold Change in this compound Signal | Reference |
| Cysteine Cathepsins | APCmin/+ Mouse Polyps vs. Normal Tissue | Intravenous Probe Administration | 7-fold higher in polyps | [3] |
| Cysteine Cathepsins | APCmin/+ Mouse Polyps vs. Normal Tissue | Intrarectal Probe Administration | 9-fold higher in polyps | [3] |
| Pan-Cysteine Cathepsins | 4T1 Tumor-Bearing Mice | This compound vs. BMV157 (Cathepsin S specific) | ~6 times brighter with this compound | [6] |
Detailed Experimental Protocols
Protocol 1: Labeling of Proteins in Live Cells with this compound
This protocol describes the labeling of active cysteine cathepsins in living cells prior to lysis.
Materials:
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution (5 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scraper
-
Humidified 37°C incubator with 5% CO2
Procedure:
-
Culture cells to the desired confluency in a multi-well plate or dish.
-
Prepare the this compound working solution by diluting the 5 mM stock solution in cell culture medium to a final concentration of 0.1-5 µM. The optimal concentration should be determined empirically for each cell type.[1]
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 1-2 hours at 37°C in a humidified incubator.
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove any unbound probe.
-
Harvest the cells by scraping in cold PBS and pellet by centrifugation.
-
The cell pellet is now ready for lysis and sample preparation for SDS-PAGE (Protocol 3).
Protocol 2: Labeling of Proteins in Lysate with this compound
This protocol is for labeling active cathepsins in pre-prepared cell or tissue lysates.
Materials:
-
Cell or tissue lysate in a suitable lysis buffer (e.g., 50 mM citrate, pH 5.5, with 0.5% CHAPS and 0.1% Triton X-100)
-
This compound stock solution (5 mM in DMSO)
-
37°C water bath or incubator
Procedure:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the this compound stock solution in the lysis buffer to a final concentration of 0.1-1 µM.
-
Add the diluted this compound to the lysate. A final concentration of 0.1 µM this compound is often sufficient.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
The labeled lysate is now ready for sample preparation for SDS-PAGE (Protocol 3).
Protocol 3: Sample Preparation for SDS-PAGE
This protocol describes the preparation of this compound-labeled samples for electrophoretic separation.
Materials:
-
Labeled cell pellet or lysate from Protocol 1 or 2
-
Lysis buffer (if starting with a cell pellet)
-
4x SDS-PAGE sample loading buffer (e.g., Laemmli buffer) containing a reducing agent like β-mercaptoethanol or DTT
-
Heating block or water bath at 95-100°C
Procedure:
-
If starting with a cell pellet, resuspend it in an appropriate volume of lysis buffer.
-
Determine the protein concentration of the lysate.
-
To a specific amount of protein (e.g., 20-50 µg), add 1/3 volume of 4x SDS-PAGE sample loading buffer.
-
Vortex the samples briefly to mix.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples at high speed for 5 minutes to pellet any insoluble debris.
-
The supernatant is now ready to be loaded onto an SDS-PAGE gel.
Protocol 4: SDS-PAGE and In-Gel Fluorescence Scanning
This protocol outlines the electrophoretic separation of labeled proteins and their visualization.
Materials:
-
Polyacrylamide gels (e.g., 12-15% acrylamide for cathepsin separation)
-
SDS-PAGE running buffer
-
Electrophoresis apparatus and power supply
-
Fluorescent molecular weight markers
-
Fluorescence gel scanner (e.g., Typhoon imager) with appropriate laser and emission filters for Cy5 (excitation ~633 nm, emission ~670 nm)
Procedure:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Fill the inner and outer chambers with SDS-PAGE running buffer.
-
Load the prepared protein samples (from Protocol 3) and a fluorescent molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage or current according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel directly onto the scanning surface of a fluorescence gel scanner. No staining is required.
-
Scan the gel using the appropriate settings for Cy5 fluorescence detection.
-
The resulting image will show fluorescent bands corresponding to the this compound-labeled active cathepsins. The gel can be subsequently stained with Coomassie Blue or other protein stains to visualize the total protein profile.[7]
Data Analysis and Interpretation
The fluorescence intensity of each band on the scanned gel can be quantified using image analysis software (e.g., ImageJ). This allows for the comparison of cathepsin activity levels between different samples. The identity of the labeled cathepsins can be inferred from their migration position relative to the molecular weight markers. For definitive identification, immunoprecipitation with cathepsin-specific antibodies followed by SDS-PAGE can be performed.[5]
Troubleshooting
-
No or weak fluorescent signal:
-
Insufficiently active cathepsins in the sample.
-
Suboptimal labeling conditions (concentration of this compound, incubation time, or temperature).
-
Degradation of this compound; ensure proper storage of the probe.
-
-
High background fluorescence:
-
Incomplete removal of unbound probe; ensure thorough washing steps.
-
Contaminants in the sample or buffers.
-
-
Smeared bands:
-
Sample overloading.
-
Incomplete denaturation of proteins.
-
Issues with the electrophoresis run (e.g., incorrect buffer composition, excessive voltage).
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound and SDS-PAGE to gain valuable insights into the activity of cysteine cathepsins in a wide range of biological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMV109 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BMV109, a quenched activity-based probe for imaging cysteine cathepsin activity. This compound is a valuable tool for non-invasive imaging of tumor microenvironments and other pathological conditions where cathepsin activity is elevated.
Mechanism of Action
This compound is a pancysteine cathepsin probe that covalently and irreversibly binds to the active site of various cathepsins, including B, L, S, and X.[1][2][3] The probe consists of a recognition sequence, a reactive phenoxymethyl ketone (PMK) electrophile, a Cy5 fluorophore, and a quencher.[1][4] In its unbound state, the quencher suppresses the fluorescence of the Cy5 fluorophore. Upon binding to the active site cysteine of a target cathepsin, the quencher is displaced, leading to a robust fluorescent signal that can be detected using standard in vivo imaging systems.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMV109 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a quenched activity-based probe (qABP) designed for the detection and imaging of active cysteine cathepsins.[1][2][3][4] This probe is intrinsically non-fluorescent but emits a strong fluorescent signal upon covalent, irreversible binding to the active site of target proteases, including cathepsins B, L, S, X, and K.[5] This mechanism allows for the specific visualization of enzymatic activity in living cells and tissues, making it a valuable tool for cancer biology, immunology, and neurodegenerative disease research.[5][6][7][8]
Mechanism of Action: this compound consists of a recognition sequence, a reactive phenoxymethyl ketone (PMK) "warhead" that covalently binds to the active site cysteine of cathepsins, a Cy5 fluorophore, and a quencher.[2][9] In its unbound state, the quencher suppresses the fluorescence of the Cy5 dye. Upon binding to an active cathepsin, a conformational change separates the fluorophore and quencher, resulting in a significant increase in fluorescence.[2][8]
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental goals. Below is a summary of recommended concentrations from various studies.
| Cell Line/System | Recommended Concentration Range | Incubation Time | Application | Reference |
| RAW 264.7 (macrophage-like) | 0.05 µM - 5 µM | 1 hour | In-gel fluorescence, activity profiling | [1][10] |
| Neuronal Cultures | 1 µM | 45 minutes | Live-cell imaging | [5] |
| Bone Marrow-Derived Dendritic Cells | 5 µM | 1 hour | Live-cell fluorescence microscopy | [9] |
| Lysates from various cells | 0.1 µM - 1 µM | 45 minutes | Biochemical analysis of protease activity | [5][11] |
Signaling Pathway
This compound is a tool to measure the activity of cysteine cathepsins, which are involved in various signaling pathways, including TGF-β signaling. Altered cathepsin activity, which can be monitored by this compound, is linked to pathogenic mechanisms where TGF-β signals can modulate the proteolytic processing of pro-cathepsins.[7]
Caption: TGF-β signaling can regulate cathepsin activation.
Experimental Protocols
Protocol 1: Live Cell Imaging of Cathepsin Activity
This protocol is adapted for fluorescence microscopy of live cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging compatible plates or slides
-
Fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm)
-
Optional: Lysosomal marker (e.g., LysoTracker Green)
-
Optional: Cysteine cathepsin inhibitor (e.g., JPM-OEt or E64d) for control
Procedure:
-
Cell Seeding: Plate cells on imaging-compatible plates/slides and allow them to adhere and reach the desired confluency.
-
Inhibitor Control (Optional): For a negative control, pre-incubate a subset of cells with a cysteine cathepsin inhibitor (e.g., 20 µM JPM-OEt) for 30 minutes at 37°C.[9]
-
Probe Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-5 µM).
-
Cell Labeling: Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[9]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope. If using a lysosomal marker, co-stain according to the manufacturer's protocol. Co-localization of the this compound signal with the lysosomal marker indicates cathepsin activity within the lysosomes.[9]
Caption: Workflow for live-cell imaging with this compound.
Protocol 2: In-Gel Fluorescence Profiling of Cathepsin Activity
This protocol allows for the visualization of active cathepsin species by SDS-PAGE.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell lysis buffer (e.g., 50 mM citrate, pH 5.5, 0.5% CHAPS, 0.1% Triton X-100, 4 mM DTT)[11]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Treat cells with desired compounds or conditions.
-
Cell Lysis: Wash cells with PBS and lyse using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Probe Labeling: Incubate a standardized amount of protein lysate (e.g., 20-50 µg) with the desired final concentration of this compound (e.g., 0.1-1 µM) for 45 minutes at 37°C.[11]
-
Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Fluorescence Scanning: Visualize the fluorescently labeled cathepsins by scanning the gel using a fluorescence scanner with settings appropriate for Cy5.
-
Optional: Western Blotting: After scanning, the gel can be transferred to a membrane for western blotting to confirm the identity of the labeled cathepsins using specific antibodies.
Caption: Workflow for in-gel profiling of cathepsin activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.stanford.edu [med.stanford.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Fixed Tissues with BMV109 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a quenched activity-based probe (qABP) designed for the fluorescent detection of active cysteine cathepsins, including cathepsins B, L, S, and X.[1][2][3][4] These proteases are often upregulated in various pathological conditions, such as cancer, making this compound a valuable tool for disease diagnosis and monitoring.[1][5] The probe consists of a Cy5 fluorophore, a quencher, a peptide recognition sequence, and a reactive phenoxymethyl ketone (PMK) electrophile that covalently binds to the active site of target cathepsins.[1][2] This binding event leads to the release of the quencher and subsequent fluorescence emission, providing a direct measure of enzyme activity.[6]
These application notes provide detailed protocols for the use of this compound in staining fixed tissues, with a focus on fresh-frozen preparations, as standard formalin fixation and paraffin embedding may compromise the enzymatic activity required for probe activation.
Mechanism of Action
The functionality of the this compound probe is contingent on the enzymatic activity of its target cysteine cathepsins. The probe remains in a non-fluorescent state until it interacts with an active cathepsin. The enzyme recognizes the peptide sequence of the probe and initiates a cleavage event. This allows the reactive PMK group to form a covalent bond with the active site cysteine residue of the protease. This irreversible binding displaces the quencher, resulting in a robust fluorescent signal that can be visualized using standard fluorescence microscopy.
Figure 1. Mechanism of this compound probe activation.
Data Presentation
The following tables summarize quantitative data gathered from various studies utilizing the this compound probe and its derivatives. While not all data pertains directly to fixed tissue staining, it provides valuable insights into the probe's performance characteristics.
Table 1: In Vivo and Ex Vivo Performance of Cathepsin-Targeted Probes
| Parameter | Value | Model System | Reference |
| VGT-309 (this compound derivative) | |||
| In vivo Tumor Signal-to-Background Ratio (SBR) | > 2.0 | Lung cancer xenografts | [1] |
| Peak Mean SBR (2 mg/kg dose) | 3.12 | KB xenografts | [1] |
| Ex vivo Tumor-to-Background Ratio (1 hr post-injection) | 6.7 | 4T1 mammary tumor allografts | [7] |
| Ex vivo Tumor-to-Background Ratio (24 hr post-injection) | 15.1 | 4T1 mammary tumor allografts | [7] |
| This compound | |||
| Ex vivo Tumor Fluorescence Intensity vs. Cathepsin S specific probe | ~6 times brighter | 4T1 tumor-bearing Balb/c mice | [2] |
| Polyp vs. Surrounding Tissue Labeling (Intrarectal) | 9-fold higher | Mouse model of colon cancer | [6] |
| Polyp vs. Surrounding Tissue Labeling (Intravenous) | 2.6-fold higher | Mouse model of colon cancer | [6] |
Table 2: Recommended Staining Parameters for this compound
| Parameter | Recommended Value | Tissue Type | Reference |
| Fixation | Acetone at -20°C for 10 minutes | Fresh-frozen sections | [6] |
| Probe Concentration (Topical) | 1 µM | Fresh-frozen sections | [6][8] |
| Incubation Time (Topical) | 1 hour | Fresh-frozen sections | [6][8] |
| Incubation Temperature | Room Temperature | Fresh-frozen sections | [6][8] |
| Probe Concentration (Live Cells) | 0.05 - 5 µM | Various cell lines | [1][9] |
| Incubation Time (Live Cells) | 45 minutes - 2 hours | Various cell lines | [1][10] |
Experimental Protocols
Protocol 1: Staining of Fresh-Frozen Tissue Sections with this compound
This protocol is optimized for the staining of fresh-frozen tissue sections, as this method preserves the enzymatic activity of cathepsins necessary for this compound activation.
Materials:
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Acetone, pre-chilled to -20°C
-
Blocking buffer (e.g., 1% bovine serum albumin and 5% goat serum in PBS)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Humidified chamber
Procedure:
-
Tissue Sectioning: Cut fresh-frozen tissue blocks into 5-10 µm sections using a cryostat. Mount the sections onto microscope slides.
-
Fixation: Immediately fix the tissue sections by immersing the slides in ice-cold acetone for 10 minutes at -20°C.[6]
-
Rehydration: Air dry the slides for 5-10 minutes and then wash three times with PBS for 5 minutes each.
-
Blocking: To minimize non-specific binding, incubate the sections with blocking buffer for 1 hour at room temperature in a humidified chamber.[6]
-
Probe Incubation: Prepare a 1 µM working solution of this compound in a suitable buffer (e.g., citrate buffer, pH 5.5, with 5 mM DTT, 0.5% CHAPS, and 0.1% Triton X-100, or PBS).[6] Carefully apply the probe solution to the tissue sections, ensuring complete coverage. Incubate for 1 hour at room temperature in the dark.[6][8]
-
Washing: Wash the slides three times with PBS for 5 minutes each to remove unbound probe.
-
Counterstaining (Optional): If nuclear counterstaining is desired, incubate the sections with a DAPI or Hoechst solution according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto the slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).
Figure 2. Workflow for staining fresh-frozen tissues with this compound.
Protocol 2: Considerations for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Standard FFPE processing, which involves formalin fixation and paraffin embedding, is generally not recommended for use with the this compound probe. Formalin fixation creates extensive protein cross-links that can denature enzymes, including the target cysteine cathepsins, thereby inhibiting the necessary enzymatic activity for probe activation.[8]
Challenges with FFPE Tissues:
-
Enzyme Inactivation: Aldehyde fixatives like formalin can irreversibly inactivate enzymes.
-
Probe Accessibility: The dense protein network created by fixation can hinder the probe's access to the active sites of any remaining active enzymes.
Alternative Approaches (for exploration, not validated):
While not ideal, researchers wishing to attempt staining on FFPE sections could explore antigen retrieval methods. However, it is crucial to note that these methods are designed to unmask antibody epitopes and may not be effective at restoring enzymatic function.
-
Heat-Induced Epitope Retrieval (HIER): Methods using citrate or EDTA buffers at high temperatures might partially reverse some protein cross-linking. The impact on cathepsin activity is unknown and likely to be minimal.
-
Proteolytic-Induced Epitope Retrieval (PIER): Using proteases like proteinase K or trypsin could degrade some of the cross-linked protein matrix, but this approach also risks degrading the target cathepsins themselves.
Recommendation: For reliable and accurate results, it is strongly advised to use fresh-frozen tissues for staining with the this compound probe.
Troubleshooting
Problem: Weak or No Signal
-
Cause: Inactive enzymes.
-
Solution: Ensure that fresh-frozen tissues were properly handled and stored to preserve enzyme activity. Avoid repeated freeze-thaw cycles. Confirm that the fixation method used was acetone-based and not formalin-based.
-
-
Cause: Incorrect probe concentration or incubation time.
-
Solution: Optimize the probe concentration (titrate from 0.5 µM to 5 µM) and incubation time (from 30 minutes to 2 hours).
-
-
Cause: Incorrect pH of the incubation buffer.
-
Solution: Cysteine cathepsins are most active at an acidic pH. Ensure the incubation buffer has a pH of around 5.5.
-
Problem: High Background Staining
-
Cause: Insufficient blocking.
-
Solution: Increase the blocking time to 1.5-2 hours. Consider using a different blocking agent (e.g., donkey serum if using donkey secondary antibodies for co-staining).
-
-
Cause: Inadequate washing.
-
Solution: Increase the number and duration of wash steps after probe incubation.
-
-
Cause: Probe degradation.
-
Solution: Aliquot the this compound probe upon receipt and store it as recommended to avoid repeated freeze-thaw cycles. Protect the probe from light.
-
Co-staining with Antibodies
This compound can be used in conjunction with antibodies for immunofluorescence co-staining to identify the specific cell types exhibiting cathepsin activity.
Figure 3. General workflow for co-staining with this compound and antibodies.
Note: When performing co-staining, ensure that the fluorophore of the secondary antibody has a distinct emission spectrum from Cy5 to avoid signal bleed-through. It is also possible to incubate the primary antibody and the this compound probe simultaneously.[8] However, this may require optimization. For antibodies that require longer incubation times, it is recommended to first stain with the probe, wash, and then proceed with the primary antibody incubation overnight at 4°C.[8]
References
- 1. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes: BMV109 for Monitoring Cathepsin Activity in Lung Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and other fibrotic lung diseases are characterized by the excessive accumulation of extracellular matrix (ECM), leading to scar tissue formation and irreversible loss of lung function.[1][2] Cysteine cathepsins, a family of lysosomal proteases, are increasingly recognized for their critical roles in the pathogenesis of fibrosis.[3][4] Their activity is often dysregulated in fibrotic diseases, contributing to tissue remodeling and inflammation.[5] Monitoring the enzymatic activity of specific cathepsins in real-time provides a more accurate representation of their pathological involvement than measuring protein expression levels alone.[6]
BMV109 is a quenched activity-based probe (qABP) designed to target and fluorescently label active cysteine cathepsins, including cathepsins B, L, S, and X.[7][8][9] This small molecule probe is initially non-fluorescent. Upon covalent, irreversible binding to the active site of a target cathepsin, a quencher moiety is released, resulting in a strong fluorescent signal.[8][10] This "smart" probe design allows for the specific detection and imaging of active cathepsins in complex biological systems, including cell lysates, tissues, and in vivo models, making it a powerful tool for lung fibrosis research.[1][7]
Principle of this compound Action
This compound consists of three key components: a Cy5 fluorophore, a quencher (sulfo-QSY21), and a reactive phenoxymethyl ketone (PMK) "warhead" that covalently binds to the active site cysteine of target proteases.[7][9] In its intact state, the probe's fluorescence is suppressed by the quencher. When the probe encounters an active cathepsin, the warhead forms a covalent bond, leading to the cleavage and release of the quencher. This unmasks the Cy5 fluorophore, generating a fluorescent signal that is directly proportional to the level of active cathepsin.
Applications in Lung Fibrosis Research
This compound is a versatile tool that can be applied across various experimental models to investigate the role of cathepsins in lung fibrosis.
-
In Vitro Cell Culture: Assess cathepsin activity in primary lung fibroblasts, macrophages, or epithelial cells to study cellular responses to pro-fibrotic stimuli (e.g., TGF-β).[11]
-
Ex Vivo Tissue Analysis: Profile active cathepsins in lung tissue homogenates or fresh-frozen tissue sections from animal models or human biopsies.[1][6] This allows for the identification of specific cell types with high cathepsin activity, such as macrophages in fibrotic lesions.[12][13]
-
In Vivo Imaging: Non-invasively monitor disease progression and therapeutic response in animal models of lung fibrosis, such as the bleomycin-induced model.[1] Intravenous administration of this compound allows for whole-body imaging to quantify probe accumulation and cathepsin activity in the lungs.[1][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of targeting cathepsin S in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin L and B as Potential Markers for Liver Fibrosis: Insights From Patients and Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pivotal Role of Cathepsin K in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Color Imaging Studies Using BMV109: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMV109 is a quenched activity-based probe (qABP) designed for the fluorescent labeling of active cysteine cathepsins, including cathepsins B, S, L, and X.[1][2] This probe remains non-fluorescent until it covalently binds to the active site of a target cathepsin, leading to the cleavage of a quenching group and subsequent emission of a fluorescent signal. This mechanism provides a high signal-to-noise ratio, making this compound a powerful tool for imaging cathepsin activity in living cells and in vivo models.[1][2] Dysregulation of cathepsin activity is implicated in a variety of diseases, most notably cancer, where these proteases play a crucial role in tumor progression, invasion, and metastasis through the degradation of the extracellular matrix.[3][4][5]
Dual-color imaging applications using this compound in conjunction with other fluorescent probes allow for the simultaneous visualization and relative quantification of different biological targets or processes. For instance, co-staining with a probe specific to a single cathepsin can elucidate the contribution of that particular enzyme to the total cathepsin activity. Alternatively, dual labeling with organelle-specific dyes can provide spatial context to the observed cathepsin activity.
Applications
-
Cancer Biology: Visualize and quantify the activity of multiple cysteine cathepsins within the tumor microenvironment to study their role in invasion and metastasis.[1][6]
-
Drug Discovery: Screen for the efficacy and specificity of cathepsin inhibitors in a live-cell context.
-
Immunology: Investigate the role of cathepsins in immune cell function and inflammation.
-
Neuroscience: Study the involvement of cathepsins in neurodegenerative diseases.
Data Presentation
Quantitative Analysis of Probe Fluorescence in a Murine Breast Cancer Model
| Probe | Target Cathepsins | Mean Fluorescence Intensity (Arbitrary Units) | Fold Difference vs. BMV157 |
| This compound | X, B, S, L | ~6x higher than BMV157 | ~6 |
| BMV157 | S | Baseline | 1 |
This data is derived from a study comparing the ex vivo tumor fluorescence of this compound and the cathepsin S-specific probe BMV157 in a syngeneic orthotopic mouse model of breast cancer. The higher intensity of this compound is attributed to its broader reactivity with multiple cathepsins.[1]
Experimental Protocols
Protocol 1: Dual-Color Live-Cell Imaging of Pan-Cathepsin Activity and Lysosomes
This protocol describes the simultaneous labeling of active cysteine cathepsins with this compound (red fluorescence) and acidic organelles (lysosomes) with LysoTracker Green.
Materials:
-
This compound (5 mM stock in DMSO)
-
LysoTracker Green (100 µM stock in DMSO)
-
Live cells of interest cultured on a chambered coverglass
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Optional: JPM-OEt (broad-spectrum cysteine cathepsin inhibitor, 20 mM stock in DMSO) for negative control
Procedure:
-
Cell Seeding: Seed cells in a chambered coverglass and allow them to adhere for 1-12 hours in a humidified incubator at 37°C and 5% CO2.
-
(Optional) Inhibitor Pre-treatment (for negative control): To a separate well, add JPM-OEt to the culture medium to a final concentration of 20 µM. Incubate for 30 minutes at 37°C.
-
This compound Labeling: Add this compound to the culture medium to a final concentration of 5 µM.[2] Gently mix and incubate for 1 hour at 37°C.[2]
-
LysoTracker Green Co-staining: Add LysoTracker Green to the culture medium to a final concentration of 100 nM.[2] Gently mix and incubate for an additional 15-30 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells immediately using a fluorescence or confocal microscope.
-
This compound (Cy5): Excitation ~650 nm / Emission ~670 nm
-
LysoTracker Green: Excitation ~488 nm / Emission ~520 nm
-
Protocol 2: Dual-Color Live-Cell Imaging of Pan-Cathepsin versus Specific Cathepsin Activity
This protocol allows for the distinction between the activity of a specific cathepsin (e.g., Cathepsin S with BMV157) and the total activity of other cathepsins using a spectrally distinct pan-reactive probe like EM053 (a green fluorescent analog of this compound).
Materials:
-
BMV157 (or other specific cathepsin probe)
-
EM053 (or other spectrally distinct pan-cathepsin probe)
-
Live cells of interest
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Seeding: Seed cells in a chambered coverglass and allow them to adhere.
-
Probe Co-incubation: Prepare a solution containing both BMV157 and EM053 in complete cell culture medium. A titration may be necessary to determine optimal concentrations, but a starting point of 5 µM for each probe can be used based on the saturation of labeling observed with BMV157.[1]
-
Labeling: Replace the existing medium with the probe-containing medium and incubate the cells for 2 hours at 37°C.[1]
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed complete culture medium and image the cells.
-
EM053 (BODIPY-FL): Excitation ~488 nm / Emission ~515 nm
-
BMV157 (Cy5): Excitation ~650 nm / Emission ~670 nm
-
Visualizations
Signaling Pathway: Cysteine Cathepsin-Mediated Extracellular Matrix Degradation in Cancer Invasion
Caption: Cysteine cathepsin signaling in cancer invasion.
Experimental Workflow: Dual-Color Live-Cell Imaging
Caption: Workflow for dual-color live-cell imaging.
References
- 1. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Photon Probe Based on Naphthalimide-Styrene Fluorophore for the In Vivo Tracking of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A long wavelength emission two-photon fluorescent probe for highly selective detection of cysteine in living cells and an inflamed mouse model - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Specific two-photon fluorescent probe for cysteine detection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
Troubleshooting & Optimization
Optimizing BMV109 signal-to-noise ratio in fluorescence microscopy
Welcome to the technical support center for the BMV109 fluorescent probe. This resource is designed to help you optimize your experimental setup to achieve the highest possible signal-to-noise ratio in your fluorescence microscopy experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guides
This section provides systematic approaches to resolving specific problems you may encounter while using the this compound probe.
Issue: Weak or No Fluorescence Signal Detected
A faint or absent signal from this compound can stem from several factors, ranging from sample preparation to the imaging setup. Follow these steps to diagnose and resolve the issue.
Potential Causes and Solutions for Weak this compound Signal
| Potential Cause | Recommendation | Experimental Context |
| Reagent Issues | ||
| This compound Concentration Too Low | Perform a titration to determine the optimal staining concentration. Start with the recommended concentration and test a range of dilutions.[1][2] | Fluorescence Microscopy, Immunofluorescence |
| Degraded this compound Probe | Ensure the probe has been stored correctly, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles. | All applications |
| Incompatible Secondary Antibody | If using indirect immunofluorescence, verify that the secondary antibody is specific for the primary antibody's host species and is conjugated to a fluorophore compatible with your filter sets.[1][3] | Immunofluorescence |
| Sample Preparation Issues | ||
| Poor Fixation or Permeabilization | Optimize fixation and permeabilization protocols. Inadequate protocols can mask the target antigen or prevent the probe from reaching it.[1][4] | Immunofluorescence, Intracellular Staining |
| Low Target Expression | Confirm that your sample expresses the target molecule at a detectable level. Use a positive control to verify the staining protocol.[2] | All applications |
| Imaging System Issues | ||
| Incorrect Filter Set | Ensure your microscope's excitation and emission filters are appropriate for this compound (Excitation max: 488 nm, Emission max: 520 nm).[5][6][7] | Fluorescence Microscopy |
| Low Numerical Aperture (NA) Objective | Use an objective with the highest available NA to maximize light collection. Image brightness is proportional to the fourth power of the NA.[8] | All applications |
| Suboptimal Camera Settings | Increase the exposure time or adjust the camera gain. Use a histogram to ensure you are not saturating the detector.[9] For low-light conditions, consider using a monochrome camera for higher quantum efficiency.[10] | Digital Fluorescence Imaging |
| Photobleaching | Minimize the sample's exposure to excitation light. Use an antifade mounting medium and reduce the illumination intensity.[11][12][13] | All applications |
Issue: High Background Noise
Excessive background fluorescence can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio. Here’s how to address this problem.
Strategies to Reduce Background Noise with this compound
| Source of Background | Mitigation Strategy | Details |
| Autofluorescence | ||
| Endogenous Fluorophores | Image an unstained control sample to assess the level of autofluorescence.[14] If significant, consider using a fluorophore with a different spectral profile or employing spectral unmixing techniques.[15] | All biological samples |
| Fixatives | Some fixatives like glutaraldehyde can induce autofluorescence. Consider using a different fixation method or treating the sample with a quenching agent like sodium borohydride. | Sample Preparation |
| Non-specific Staining | ||
| Inadequate Blocking | Use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody's host species) to prevent non-specific antibody binding.[3][4] | Immunofluorescence |
| High Probe Concentration | An overly high concentration of this compound or antibodies can lead to non-specific binding. Perform a titration to find the optimal concentration that maximizes specific signal while minimizing background.[3][15] | All applications |
| Insufficient Washing | Thoroughly wash the sample after incubation with the probe/antibodies to remove any unbound molecules.[4][15] | All applications |
| System and Media Noise | ||
| Contaminated Media or Buffers | Use fresh, high-purity reagents. Phenol red and other components in cell culture media can be fluorescent. For live-cell imaging, consider using a fluorescence-optimized medium.[15][16] | Live-cell imaging |
| Out-of-focus Light | For thick samples, consider using a confocal or multiphoton microscope to reject out-of-focus light.[17][18] | Thick specimen imaging |
| Detector Noise | Cool the camera to reduce dark current noise, especially for long exposures.[10][19] | Low-light imaging |
Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
This protocol describes how to perform a titration experiment to determine the optimal concentration of the this compound probe for your specific application.
-
Prepare Samples: Prepare a series of identical samples (e.g., cells cultured on coverslips or tissue sections).
-
Create a Dilution Series: Prepare a range of this compound dilutions in your staining buffer. A good starting point is to test concentrations from 0.1x to 10x the recommended concentration in the product datasheet.
-
Staining: Incubate each sample with a different this compound concentration according to your standard protocol. Ensure all other parameters (incubation time, temperature, etc.) remain constant.
-
Washing: Wash all samples using the same procedure to remove unbound probe.[15]
-
Imaging: Acquire images of each sample using identical microscope settings (objective, exposure time, laser power, etc.).[1]
-
Analysis: Compare the images to identify the concentration that provides the brightest specific signal with the lowest background fluorescence. This will be your optimal staining concentration.
Protocol 2: Standard Image Acquisition for High Signal-to-Noise Ratio
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to warm up for stable performance.
-
Select the appropriate filter cube for this compound (Excitation: ~488 nm, Emission: ~520 nm).
-
Choose a high numerical aperture (NA) objective suitable for your sample.[8]
-
-
Sample Focusing:
-
Place your stained sample on the microscope stage.
-
Whenever possible, locate the region of interest and focus using transmitted light (e.g., DIC or phase contrast) to minimize photobleaching.[12]
-
-
Image Acquisition Settings:
-
Set the camera to a monochrome mode for maximum sensitivity.[10]
-
Begin with a low excitation light intensity to minimize phototoxicity and photobleaching.[11][20]
-
Adjust the exposure time until the signal is clearly distinguishable from the background. Use the histogram to monitor signal intensity and avoid saturation. A good signal should occupy the upper range of the histogram without clipping at the maximum value.[9]
-
If the signal is still weak with a long exposure time, incrementally increase the excitation intensity.
-
For very weak signals, consider using image averaging or accumulation to improve the signal-to-noise ratio.[20]
-
-
Image Capture:
-
Acquire your final image.
-
Always close the fluorescence shutter when not actively imaging to protect your sample.[9]
-
Visual Guides
Caption: Key factors influencing the signal-to-noise ratio in fluorescence microscopy.
Caption: A systematic workflow for troubleshooting low signal-to-noise ratio with this compound.
Caption: The mechanism of photobleaching and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound has an excitation maximum at approximately 488 nm and an emission maximum at approximately 520 nm. We recommend using a standard filter set for FITC or GFP.
Q2: My this compound signal fades quickly during imaging. What can I do?
A2: This phenomenon is called photobleaching.[12] To minimize it, you should:
-
Reduce the intensity of the excitation light to the lowest level that provides a usable signal.[11][13]
-
Minimize the duration of exposure to the excitation light.[12]
-
Use a high-quality antifade mounting medium, which contains chemicals that scavenge reactive oxygen species that cause photobleaching.[11][13]
-
Choose more photostable fluorophores if the issue persists and your experimental design allows.[21]
Q3: Can I use this compound for live-cell imaging?
A3: Yes, this compound is suitable for live-cell imaging. However, it is crucial to minimize light exposure to reduce phototoxicity. Use the lowest possible excitation power and exposure times. Imaging in a medium free of phenol red and riboflavin can also help reduce background fluorescence.[16]
Q4: How does the choice of microscope objective affect my this compound signal?
A4: The objective's numerical aperture (NA) is critical for signal collection. The amount of light captured by the objective increases with the fourth power of the NA.[8] Therefore, using an objective with a higher NA will result in a significantly brighter image and can help reduce required exposure times.
Q5: I see a lot of out-of-focus haze in my images of thick tissue samples. How can I improve this?
A5: The out-of-focus haze is due to fluorescence from planes above and below the focal plane. To address this, a confocal or multiphoton microscope is recommended. These instruments use a pinhole or localized excitation, respectively, to reject out-of-focus light, resulting in a much clearer image with improved contrast and signal-to-noise ratio.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Selecting Optical Filters for Fluorescence Multiplexing White Paper [idex-hs.com]
- 6. Fluorescence Filters [evidentscientific.com]
- 7. deltaopticalthinfilm.com [deltaopticalthinfilm.com]
- 8. Fluorescence Microscopy Errors [evidentscientific.com]
- 9. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
- 10. photonics.com [photonics.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. microscopyfocus.com [microscopyfocus.com]
- 15. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal-to-Noise Considerations [evidentscientific.com]
- 18. rupress.org [rupress.org]
- 19. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Photobleaching - Wikipedia [en.wikipedia.org]
How to reduce background fluorescence with BMV109
Welcome to the technical support center for BMV109. This guide provides troubleshooting advice and frequently asked questions to help you minimize background fluorescence and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inherently reduce background fluorescence?
This compound is a quenched activity-based probe (qABP) designed to target and covalently bind to the active sites of several cysteine cathepsins, including X, B, L, and S.[1][2][3] Its innovative design features a Cy5 fluorophore paired with a quenching moiety. In its unbound state, the quencher suppresses the fluorophore's signal. Upon specific binding to an active cathepsin, the probe undergoes a conformational change that releases the quencher, leading to a highly localized fluorescent signal.[1][2] This "smart" activation mechanism is the primary reason for the intrinsically low background signal.[4][5]
Q2: I am observing higher than expected background fluorescence. What are the common causes?
High background fluorescence with this compound is uncommon but can occur due to several factors:
-
Probe Degradation: Improper storage or handling can lead to the breakdown of the probe, causing non-specific fluorescence.
-
Suboptimal Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background.
-
Issues with Fixation (for tissue samples): The use of inappropriate fixatives can damage enzymes and tissue architecture, leading to artifacts. Formalin-fixed and paraffin-embedded (FFPE) tissues are not suitable for use with this compound as they do not preserve enzyme activity.[3]
-
Insufficient Washing Steps: Inadequate washing after probe incubation can leave unbound, residual probe in the sample.
Q3: How can I be sure that the signal I am observing is specific to cathepsin activity?
To confirm the specificity of the this compound signal, you can perform a competition assay. This involves pre-incubating your sample with a broad-spectrum cysteine cathepsin inhibitor, such as GB111-NH2 or K11777, before adding this compound.[3][6] A significant reduction in the fluorescent signal after inhibitor treatment confirms that the signal is due to specific binding to active cathepsins.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence in Living Cells | Probe concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended concentration range and perform a dose-response experiment. |
| Incomplete removal of unbound probe. | Increase the number and duration of washing steps with phosphate-buffered saline (PBS) after probe incubation. | |
| High Background Fluorescence in Fresh-Frozen Tissues | Non-optimal fixation. | For fresh-frozen tissues, acetone fixation has been shown to preserve both enzyme activity and cellular details effectively.[3] |
| Presence of endogenous fluorophores. | Perform imaging of an unstained control sample to assess the level of autofluorescence. If necessary, use spectral unmixing or select imaging channels that minimize autofluorescence interference. | |
| No or Weak Signal | Inactive or low levels of target cathepsins. | Confirm the expression and activity of cysteine cathepsins in your sample using an alternative method, such as a western blot or a different activity assay. |
| Improper probe storage. | Ensure this compound is stored according to the manufacturer's recommendations, typically protected from light and at the correct temperature, to prevent degradation. | |
| Incorrect imaging settings. | Optimize microscope settings (e.g., laser power, exposure time, gain) for the Cy5 fluorophore. |
Experimental Protocols
Protocol 1: In Vitro Labeling of Live Cells
-
Cell Culture: Plate cells in a suitable vessel for microscopy and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture medium. Recommended starting concentrations range from 0.05 µM to 5 µM.[7][8]
-
Incubation: Remove the culture medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 1 hour) under normal cell culture conditions.
-
Washing: Aspirate the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5 fluorophore (Excitation/Emission maxima around 650/670 nm).
Protocol 2: Topical Application on Fresh-Frozen Tissue Sections
-
Tissue Preparation: Embed fresh tissue in Optimal Cutting Temperature (OCT) compound and freeze. Cut 6-µm sections onto microscope slides.[3] Sections can be used immediately or stored at -80°C.[3]
-
Fixation: Fix the tissue sections in pre-chilled acetone for a specified time.
-
Washing: Wash the slides three times for 5 minutes each in PBS with gentle rocking.[3]
-
Probe Incubation: Apply the this compound solution (at the desired concentration in a suitable buffer) to the tissue sections and incubate in a humidified chamber.
-
Washing: Wash the slides again three times for 5 minutes each in PBS to remove the unbound probe.[3]
-
Mounting and Imaging: Mount the slides with a suitable mounting medium and a coverslip. Image using a confocal or fluorescence microscope.
Visual Guides
Caption: this compound activation signaling pathway.
Caption: Troubleshooting workflow for high background.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
BMV109 probe stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the BMV109 probe.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and how does it work?
A1: this compound is a quenched activity-based probe (qABP) designed to detect the activity of cysteine cathepsins.[1][2] It is intrinsically "dark" or non-fluorescent. Upon interaction with active cathepsin proteases, the probe is cleaved and covalently binds to the enzyme, releasing a quencher and causing the probe to fluoresce.[1][3] This mechanism allows for the imaging of protease activity in various experimental setups.[4]
Q2: What are the primary applications of the this compound probe?
A2: The this compound probe is a versatile tool used for:
-
Live-cell fluorescence microscopy: To visualize cathepsin activity within living cells.[5]
-
Fluorescent SDS-PAGE analysis: To profile and identify active cathepsins in cell lysates.[5]
-
In vivo tumor imaging: To detect and visualize tumors in animal models due to the overexpression of cathepsins in many cancers.[1][3]
-
Labeling of fresh-frozen tissues: To identify regions of high cathepsin activity in tissue sections.[6]
Q3: Which cathepsins does the this compound probe target?
A3: this compound is a broad-spectrum or pan-cathepsin probe that has been shown to label cathepsins B, L, S, and X.[7]
Probe Stability and Storage
Proper storage and handling are critical to ensure the stability and performance of the this compound probe.
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C in the dark. | To prevent degradation of the fluorescent dye and reactive components over extended periods. |
| Short-Term Storage | Can be stored at 4°C for days to weeks. | Provides convenience for frequent use while minimizing degradation. |
| Shipping | Shipped at room temperature. | The probe is stable for the duration of typical shipping times.[3] |
| Solvent for Stock Solution | Dissolve in high-quality, anhydrous DMSO. | DMSO is a common solvent for fluorescent probes and ensures good solubility. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles. | Repeated freezing and thawing can lead to probe degradation and precipitation. Aliquoting the stock solution is highly recommended. |
| Light Exposure | Protect from light. | The Cy5 fluorophore within the this compound probe is sensitive to photobleaching. Store in the dark and minimize light exposure during experiments. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the this compound probe.
High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| Autofluorescence | Image an unstained control sample to determine the level of endogenous fluorescence.[8] |
| Probe Concentration Too High | Perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation to remove unbound probe.[8] |
| Non-Specific Binding | Use a blocking agent, such as BSA or serum from the species of the secondary antibody, to reduce non-specific binding sites.[9] |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and filtered to remove particulates and microbial contamination.[8] |
Weak or No Signal
| Potential Cause | Troubleshooting Step |
| Low Cathepsin Activity | Ensure that the experimental model (cell line, tissue) is known to express active cathepsins. Include a positive control if possible. |
| Probe Degradation | Verify that the probe has been stored correctly and is within its expiration date. Use a fresh aliquot of the probe. |
| Incorrect Filter Sets | Ensure the microscope filter sets are appropriate for the Cy5 fluorophore (Excitation ~650 nm, Emission ~670 nm). |
| Inhibitors Present | Check if any components of the media or buffers could be inhibiting cathepsin activity. |
Experimental Protocols
Protocol 1: Live Cell Labeling and Fluorescence Microscopy
This protocol outlines the steps for labeling live, adherent cells with the this compound probe.
-
Cell Plating: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight in a humidified 37°C incubator.
-
Probe Preparation: Prepare a working solution of this compound in phenol red-free culture media. A final concentration of 1-5 µM is a good starting point.[5]
-
Control (Optional but Recommended): For a negative control, pre-treat a separate well of cells with a pan-cathepsin inhibitor (e.g., JPM-OEt) for 30 minutes before adding the this compound probe.[5]
-
Probe Incubation: Remove the culture media from the cells and add the this compound-containing media. Incubate for 1-2 hours at 37°C, protected from light.
-
Washing: Gently wash the cells three times with fresh, pre-warmed media or PBS to remove unbound probe.
-
Imaging: Image the cells using an inverted fluorescence microscope equipped with appropriate filter sets for Cy5.
Protocol 2: In-Gel Fluorescence Scanning of Labeled Proteins
This protocol is for visualizing this compound-labeled proteins in cell lysates.
-
Cell Labeling: Label cells with this compound as described in Protocol 1.
-
Cell Lysis: After washing, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.[10]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix a known amount of protein (e.g., 20-40 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence imager with an excitation source and emission filter appropriate for Cy5.[2]
-
Loading Control (Optional): After scanning, the gel can be stained with Coomassie Blue to visualize the total protein loading.[2]
Signaling Pathway and Probe Activation
The this compound probe's activation is dependent on the enzymatic activity of cysteine cathepsins, which are often upregulated in disease states like cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. med.stanford.edu [med.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of BMV109 in tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMV109. Our goal is to help you overcome challenges related to non-specific binding and achieve high-quality, reproducible results in your tissue-based experiments.
Frequently Asked Questions (FAQs) - Non-Specific Binding of this compound
Q1: What is this compound and how does it work?
This compound is a quenched activity-based probe (qABP) designed to detect active cysteine cathepsins (such as B, S, L, and X).[1][2] Its mechanism relies on a covalent reaction with the active site of these enzymes.[3][4] In its inactive state, a quencher molecule suppresses the fluorescence of a Cy5 fluorophore.[4][5] Upon binding to an active cathepsin, the quencher is displaced, leading to a fluorescent signal that can be visualized for imaging.[3][6] This activity-dependent activation is a key feature that contributes to its specificity for active enzymes.[3]
Q2: I am observing high background fluorescence in my tissue samples. What are the potential causes?
High background fluorescence when using this compound can stem from several factors, even though the probe is designed for high specificity. The primary causes include:
-
Autofluorescence: Tissues naturally contain molecules (e.g., collagen, elastin, lipofuscin) that fluoresce, which can interfere with the signal from this compound.[7] This is particularly common in formalin-fixed tissues.[7][8]
-
Over-incubation or Excessive Probe Concentration: Using too high a concentration of this compound or incubating for too long can lead to non-specific binding to other cellular components.[9][10][11]
-
Inadequate Fixation or Tissue Preparation: Over-fixation can alter protein structures and expose reactive sites, while poor tissue processing can trap the probe, leading to diffuse background.[7][9]
-
Probe Degradation: Improper storage or handling of this compound can lead to its degradation, potentially causing it to become fluorescent without specific enzyme binding.
Q3: My negative control tissue (without the primary target) is showing a signal. How do I troubleshoot this?
If a negative control tissue shows fluorescence, it strongly suggests non-specific binding or autofluorescence. Here’s a systematic approach to troubleshoot:
-
Image an Unstained Control: First, image a section of the same tissue that has not been incubated with this compound. This will reveal the level of endogenous autofluorescence.[7]
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that still provides a robust signal in your positive control tissue.[10][12]
-
Reduce Incubation Time: Shorten the incubation period to minimize the chance of the probe binding to off-target molecules.[9][11]
-
Implement a Blocking Step: While this compound is not an antibody, pre-incubation with a protein-based blocking solution can help saturate non-specific binding sites in the tissue.[13][14][15]
Q4: Can I use standard IHC blocking buffers to reduce non-specific binding of this compound?
Yes, standard blocking strategies used in immunohistochemistry (IHC) can be adapted and are often effective. Blocking buffers containing proteins like Bovine Serum Albumin (BSA) or normal serum can occupy reactive sites in the tissue that might otherwise non-specifically bind the probe.[14][15][16] It is crucial to choose a serum from a species different from your primary antibody if you are performing co-staining.[16][17]
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide addresses the issue of diffuse or high background signal across the tissue section, obscuring the specific signal from cathepsin activity.
| Potential Cause | Recommended Solution |
| Endogenous Autofluorescence | 1. Image an unstained tissue section to confirm autofluorescence.2. Use a spectral imaging system to unmix the this compound signal from the autofluorescence spectrum.3. Treat tissues with an autofluorescence quenching agent (e.g., Sudan Black B, TrueVIEW™) before probe incubation.[7]4. Consider photobleaching the autofluorescence with a strong light source before staining.[8] |
| Excessive Probe Concentration | 1. Perform a concentration titration experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) to find the optimal signal-to-noise ratio.[1][12] |
| Prolonged Incubation Time | 1. Reduce the incubation time. Test a time course (e.g., 30 min, 60 min, 90 min) to identify the shortest time that yields a specific signal.[9][13] |
| Incomplete Deparaffinization | 1. Ensure complete removal of paraffin by using fresh xylene and extending wash times.[9][18] Incomplete deparaffinization can trap fluorescent probes. |
| Ionic/Hydrophobic Interactions | 1. Increase the ionic strength of your wash buffers (e.g., by increasing salt concentration) to disrupt weak, non-specific interactions. 2. Include a non-ionic detergent like Tween-20 in wash buffers to reduce hydrophobic binding. |
Guide 2: Non-Specific Punctate Staining
This guide helps troubleshoot discrete, non-specific fluorescent spots that are not associated with the expected biological localization.
| Potential Cause | Recommended Solution |
| Probe Aggregation | 1. Centrifuge the this compound solution before use to pellet any aggregates.2. Prepare fresh dilutions of the probe for each experiment.3. Consider filtering the diluted probe solution through a 0.22 µm filter. |
| Endogenous Biotin | If using a detection system involving avidin/biotin (not typical for direct this compound fluorescence but relevant in complex protocols), endogenous biotin in tissues like the liver and kidney can cause issues.[14][18] Use an avidin/biotin blocking kit.[9][14] |
| Drying of Tissue Sections | 1. Ensure tissue sections remain hydrated throughout the staining protocol. Use a humidified chamber for incubations.[8] |
Experimental Protocols
Protocol 1: Titration of this compound Concentration for Optimal Staining
This protocol helps determine the ideal concentration of this compound to maximize the specific signal while minimizing background.
-
Prepare Tissue Sections: Prepare at least four serial sections of your positive control tissue and one of your negative control tissue.
-
Deparaffinization and Rehydration: If using FFPE tissues, deparaffinize and rehydrate the sections through a standard xylene and ethanol gradient.
-
Antigen Retrieval (if necessary): Perform antigen retrieval if you are co-staining with antibodies that require it. Note: This step may alter enzyme activity and should be tested for its effect on this compound binding.
-
Blocking: Incubate all sections with a blocking buffer (e.g., 5% Normal Goat Serum in PBS) for 60 minutes at room temperature in a humidified chamber.[12]
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM) in your chosen assay buffer.
-
Incubation: Apply each dilution to a separate positive control tissue section. Apply the chosen optimal dilution (e.g., 1.0 µM) to the negative control section. Incubate for 60 minutes at 37°C (or your standard protocol time).
-
Washing: Wash the slides three times for 5 minutes each in PBS containing 0.1% Tween-20.
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain (e.g., DAPI) and mount with an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using identical microscope settings for all slides. Compare the signal intensity in the target regions versus the background for each concentration to determine the optimal dilution.
Protocol 2: Standard Blocking and Staining Workflow for this compound
This protocol provides a robust baseline procedure for applying this compound to tissue sections.
-
Tissue Preparation: Section fresh-frozen tissue at 5-10 µm and mount on slides.[19] For FFPE, deparaffinize and rehydrate as standard.
-
Fixation (for fresh-frozen): Briefly fix tissues in cold acetone or 4% paraformaldehyde for 10 minutes. Wash with PBS.
-
Autofluorescence Quenching (Optional): If high autofluorescence is expected, treat with a quenching agent according to the manufacturer's instructions.
-
Blocking: Block sections with 5% BSA in PBS for 1 hour at room temperature in a humidified chamber.[20]
-
This compound Incubation: Dilute this compound to its pre-determined optimal concentration in an appropriate buffer (e.g., PBS). Apply to tissue and incubate for 1-2 hours at 37°C.
-
Washing: Wash slides 3 x 5 minutes in PBS with 0.1% Tween-20 to remove unbound probe.
-
Counterstain: Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
-
Final Washes: Wash 2 x 5 minutes in PBS.
-
Mounting: Coverslip using an aqueous mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm) and DAPI (Excitation/Emission ~360/460 nm).
Visualizations
Caption: Workflow for this compound tissue staining with troubleshooting checkpoints.
Caption: Logical troubleshooting flow for high background with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biossusa.com [biossusa.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. qedbio.com [qedbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 15. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. med.stanford.edu [med.stanford.edu]
- 20. youtube.com [youtube.com]
Technical Support Center: Improving BMV109 Penetration in Dense Tumor Tissues
Welcome to the technical support center for BMV109. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a quenched fluorescent probe for imaging cysteine cathepsin activity, particularly in challenging dense tumor models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a quenched activity-based probe (qABP) designed to detect the activity of cysteine cathepsins.[1][2][3] In its inactive state, a quencher molecule suppresses the fluorescence of a Cy5 fluorophore.[1] Upon encountering an active cathepsin, the probe covalently binds to the enzyme's active site, leading to the release of the quencher and subsequent fluorescence emission.[1][4] This "turn-on" mechanism provides a high signal-to-noise ratio for imaging enzymatic activity in living cells and in vivo models.[3]
Caption: Mechanism of this compound activation upon binding to active cathepsins.
Q2: I am observing a weak or no fluorescent signal in my dense tumor model. What are the possible causes?
A2: A weak or absent signal can stem from several factors. It is crucial to determine whether the issue is poor probe penetration, low target enzyme activity, or technical issues with your imaging setup. The troubleshooting guide below provides a systematic approach to identifying and resolving this issue.
Q3: Can this compound be used in combination with other treatments or agents?
A3: Yes, this compound is a stable probe that can be used in conjunction with other therapeutic agents.[4] However, it is important to consider potential interactions. For instance, if a co-administered drug affects cathepsin activity, this will be reflected in the this compound signal. When using enzymatic pre-treatments to enhance penetration, ensure that the enzymes do not directly degrade the probe. Based on its chemical structure, this compound is not expected to be a substrate for hyaluronidase or collagenase.
Troubleshooting Guide: Weak or No this compound Signal in Dense Tumor Tissues
This guide provides a step-by-step approach to troubleshoot and resolve issues of suboptimal this compound signal in dense tumor models, such as 3D spheroids or in vivo tumors.
Caption: Troubleshooting workflow for weak or no this compound signal.
Detailed Troubleshooting Steps:
Step 1: Verify Imaging Setup
-
Issue: Incorrect microscope settings can lead to poor signal detection.
-
Solution:
-
Filter Sets: Ensure you are using the appropriate filter set for the Cy5 fluorophore (Excitation max: ~650 nm, Emission max: ~670 nm).
-
Light Source: Check the power and alignment of your laser or lamp.
-
Detector: For low signals, increase the gain or exposure time on your camera or PMT. Be mindful of increasing background noise.
-
Positive Control: Image a sample with known high cathepsin activity and successful this compound labeling to confirm your imaging parameters are correct.
-
Step 2: Confirm Probe Integrity and Activity
-
Issue: The this compound probe may have degraded due to improper storage or handling.
-
Solution:
-
Storage: this compound is light-sensitive and should be stored protected from light at the recommended temperature.
-
Activity Check: Test the probe on a positive control, such as a cancer cell line known to have high cathepsin activity or a cell lysate. You should observe a strong fluorescent signal.
-
Step 3: Assess Target Cathepsin Expression and Activity
-
Issue: The tumor model itself may have very low levels of active cathepsins.
-
Solution:
-
Literature Review: Confirm that your chosen cell line or tumor model is expected to express active cathepsins.
-
Orthogonal Methods: Use alternative methods to assess cathepsin expression and activity, such as Western blot for total cathepsin levels or a gel zymography assay for enzymatic activity.
-
Inhibitor Control: As a negative control, pre-incubate a sample with a pan-cathepsin inhibitor (e.g., JPM-OEt) before adding this compound. A significant reduction in signal compared to the untreated sample confirms that the signal is specific to cathepsin activity.[3]
-
Step 4: Address Poor Probe Penetration
-
Issue: The dense extracellular matrix (ECM) and high interstitial fluid pressure (IFP) of the tumor are preventing this compound from reaching the tumor core. This is often characterized by a strong fluorescent signal at the tumor periphery that diminishes towards the center.
-
Solutions:
-
Optimize Incubation Time and Concentration:
-
Increase the incubation time to allow for passive diffusion of the probe.
-
Increase the concentration of this compound. Refer to the table below for starting recommendations.
-
-
Enzymatic Depletion of the ECM: Pre-treatment of the tumor tissue with enzymes that degrade ECM components can significantly improve probe penetration.[5] See the detailed experimental protocols below.
-
Modulation of Signaling Pathways (Advanced): For in-depth mechanistic studies, consider using small molecule inhibitors of pathways that regulate ECM deposition, such as the TGF-β and HIF-1α pathways.
-
Quantitative Data Summary
| Parameter | In Vitro (3D Spheroids) | In Vivo (Mouse Models) | Reference(s) |
| This compound Concentration | 1-10 µM | 10-20 nmol per mouse (i.v.) | [2][3] |
| Incubation/Analysis Time | 4-24 hours | 8-24 hours post-injection | [2] |
| Hyaluronidase Concentration | 0.1 - 1.0 mg/mL | 100-500 U per tumor (local) | [1] |
| Collagenase Concentration | 100-400 U/mL | 100 U per tumor (local) | [3] |
| Enzyme Pre-incubation Time | 2-8 hours | 1-2 hours before probe | [1] |
Experimental Protocols
Protocol 1: Enhancing this compound Penetration in 3D Tumor Spheroids using Hyaluronidase
-
Culture Tumor Spheroids: Culture your chosen cancer cell line to form spheroids of approximately 400-500 µm in diameter. This size is often sufficient to develop a dense core and hypoxic gradients.
-
Prepare Hyaluronidase Solution: Prepare a stock solution of hyaluronidase in sterile PBS or cell culture medium.
-
Enzymatic Pre-treatment:
-
This compound Labeling:
-
Remove the hyaluronidase-containing medium and wash the spheroids gently with PBS.
-
Add fresh culture medium containing 5 µM this compound.
-
Incubate for an additional 4-8 hours, protected from light.
-
-
Imaging and Analysis:
-
Wash the spheroids with PBS to remove unbound probe.
-
Image the spheroids using a confocal microscope with appropriate settings for Cy5.
-
Acquire z-stacks to visualize penetration into the spheroid core.
-
Quantify the fluorescence intensity from the periphery to the core using image analysis software (e.g., ImageJ/Fiji).
-
Caption: Workflow for improving this compound penetration in 3D spheroids.
Protocol 2: Modulating Signaling Pathways to Enhance Penetration
For advanced users investigating the underlying biology of poor penetration, targeting signaling pathways that control ECM deposition can be a powerful tool.
-
TGF-β Pathway Inhibition: The Transforming Growth Factor-β (TGF-β) pathway is a key regulator of collagen and other ECM protein synthesis by cancer-associated fibroblasts (CAFs).[6][7][8][9]
-
In Vitro: Treat 3D spheroid co-cultures (cancer cells + fibroblasts) with a small molecule inhibitor of the TGF-β receptor (e.g., Galunisertib) for 24-48 hours prior to and during this compound labeling.
-
Expected Outcome: Reduced collagen deposition, leading to improved this compound penetration.
-
-
HIF-1α Pathway Inhibition: Hypoxia-inducible factor 1-alpha (HIF-1α) is often stabilized in the hypoxic core of tumors and can contribute to a denser, more treatment-resistant microenvironment.[10][11][12][13]
-
In Vitro: Treat 3D spheroids with a HIF-1α inhibitor (e.g., PX-478) under hypoxic culture conditions (1% O2) for 24-48 hours before and during this compound labeling.
-
Expected Outcome: Alterations in the tumor microenvironment that may lead to improved probe accessibility.
-
Caption: Signaling pathways influencing tumor density and probe penetration.
References
- 1. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. med.stanford.edu [med.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting transforming growth factor-β signaling for enhanced cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of attenuation correction techniques for tissue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Addressing BMV109 probe aggregation issues
Disclaimer
The following technical support guide is provided for a hypothetical fluorescent probe, BMV109, which is understood to be a pan-cysteine cathepsin probe.[1][2][3][4] The information and protocols are based on general best practices for handling fluorescent probes and addressing common aggregation issues.[5][6][7][8] This guidance is intended for research purposes only and should be adapted to your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the this compound probe, with a specific focus on probe aggregation.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store the this compound probe to prevent aggregation?
A: Proper storage is crucial to maintain the integrity of the this compound probe. For long-term storage, it is recommended to keep the probe at -20°C or -80°C.[5][6][8][9] To minimize freeze-thaw cycles, which can contribute to aggregation, it is best to aliquot the probe into smaller, single-use volumes.[5][6] Always protect the probe from light to avoid photobleaching.[5][8]
Q2: What is the best way to prepare a working solution of the this compound probe?
A: To prepare a working solution, first create a concentrated stock.[5] Resuspend the lyophilized probe in a suitable buffer, such as TE buffer (10mM Tris, pH 8.0, 0.1 mM EDTA), to a stock concentration of 100 µM or greater.[6][8] From this stock, you can then make further dilutions to your desired working concentration.
Q3: Can the type of buffer I use affect this compound probe aggregation?
A: Yes, the choice of buffer can significantly impact probe stability and aggregation.[10][11] For many fluorescent probes, a slightly basic buffer (e.g., TE buffer at pH 8.0) is recommended for optimal long-term storage.[7] However, some dyes are sensitive to pH, so it is important to consult the specific product documentation.[6][7]
Q4: How can I tell if my this compound probe has aggregated?
A: Probe aggregation can be detected through several methods. Visually, you might observe turbidity or precipitation in your solution. For more quantitative assessments, techniques like Dynamic Light Scattering (DLS) can measure the size distribution of particles in your sample.[12][13] Fluorescence spectroscopy can also be used, as aggregation can lead to changes in the fluorescence signal.[14][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound probe aggregation.
Issue 1: High background or non-specific staining in my imaging experiment.
High background can be a sign of probe aggregation, where the aggregates bind non-specifically to cellular structures.
dot graph T1 { layout=dot rankdir=TB node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Solutions:
-
Centrifugation: Before use, centrifuge your probe working solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates.[12] Use the supernatant for your experiment.
-
Buffer Optimization: The composition of your buffer can influence probe solubility. Consider adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100, to your buffer to help prevent aggregation.[12]
-
Filtration: Filter your probe solution through a 0.22 µm syringe filter to remove any existing aggregates.
Issue 2: Inconsistent or low fluorescence signal.
Probe aggregation can lead to quenching of the fluorescent signal, resulting in lower than expected intensity or variability between experiments.
dot graph T2 { layout=dot rankdir=TB node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Solutions:
-
Fresh Dilutions: Always prepare fresh dilutions of the this compound probe from a concentrated stock for each experiment. Avoid using old or repeatedly freeze-thawed working solutions.
-
Ionic Strength: The salt concentration of your buffer can affect probe aggregation.[16] You may need to test different ionic strengths to find the optimal condition for your experiment.
-
Concentration Verification: Ensure that the concentration of your probe is accurate. You can verify this using UV-Vis spectroscopy if the extinction coefficient is known.
Data on Buffer Effects on Probe Aggregation
The following table summarizes hypothetical data on the effect of different buffer conditions on this compound probe aggregation, as measured by Dynamic Light Scattering (DLS).
| Buffer Condition | pH | Additive | Average Particle Size (nm) | Polydispersity Index (PDI) |
| PBS | 7.4 | None | 250.3 | 0.85 |
| Tris Buffer | 8.0 | None | 150.1 | 0.45 |
| Tris Buffer | 8.0 | 0.01% Triton X-100 | 25.6 | 0.15 |
| Acetate Buffer | 5.5 | None | 310.8 | 0.92 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Detection of this compound Probe Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines a method to assess the aggregation state of the this compound probe in different buffer conditions.
Materials:
-
This compound probe stock solution
-
Various buffers to be tested (e.g., PBS, Tris, Acetate)
-
DLS instrument and compatible cuvettes
Methodology:
-
Prepare working solutions of the this compound probe at the desired concentration in each of the test buffers.
-
Allow the solutions to equilibrate at room temperature for 15 minutes.
-
Transfer an appropriate volume of each solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, acquisition time) according to the manufacturer's instructions.
-
Initiate the measurement to determine the particle size distribution.
-
Analyze the data to obtain the average particle size and polydispersity index (PDI). A higher average particle size and PDI are indicative of aggregation.
Protocol 2: Centrifugation-Based Assay to Mitigate Aggregation
This protocol describes a simple method to remove probe aggregates before use in an experiment.
Materials:
-
This compound probe working solution
-
Microcentrifuge
Methodology:
-
Transfer your prepared this compound working solution to a microcentrifuge tube.
-
Centrifuge the tube at >10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the pellet (if any is visible).
-
Use the supernatant immediately for your experiment.
Hypothetical Signaling Pathway Involving Cathepsins Targeted by this compound
The this compound probe is a pan-cysteine cathepsin probe.[1][2][3][4] Cathepsins are involved in various cellular processes, including protein degradation and antigen presentation. The following diagram illustrates a simplified, hypothetical signaling pathway where cathepsins play a role.
References
- 1. researchgate.net [researchgate.net]
- 2. med.stanford.edu [med.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine cathepsin activity suppresses osteoclastogenesis of myeloid-derived suppressor cells in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage of dye labeled probes [biosyn.com]
- 6. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 7. How should fluorescent labeled probes be stored? [qiagen.com]
- 8. What are the recommended storage conditions for BHQ™ Probes? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New methods allowing the detection of protein aggregates: A case study on trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cell Viability Assessment After BMV109 Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability after labeling with BMV109, a quenched activity-based probe for cysteine cathepsins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a quenched fluorescent activity-based probe designed to target and covalently bind to the active site of several cysteine cathepsins, including B, L, S, and X.[1][2] The probe consists of a recognition sequence, a reactive group (phenoxymethyl ketone), a Cy5 fluorophore, and a quencher.[3] In its inactive state, the quencher suppresses the fluorescence of the Cy5 dye. Upon binding to an active cathepsin, the probe undergoes a conformational change that releases the quencher, resulting in a fluorescent signal.[3] This allows for the visualization of active cathepsins in living cells and tissues.[1][2]
Q2: Can this compound labeling affect cell viability?
While this compound is designed for use in live cells, any exogenous agent has the potential to affect cell health.[4] The covalent modification of target proteases and the introduction of a chemical compound into the cell could potentially induce stress, alter normal cellular function, or trigger cell death pathways.[4] Therefore, it is crucial to assess cell viability after labeling to ensure that the observed fluorescence is not a result of cytotoxic effects.
Q3: What are the common methods to assess cell viability after this compound labeling?
Several standard cell viability assays can be adapted for use after this compound labeling. The choice of assay depends on the experimental question, cell type, and available equipment. Key methods include:
-
Dye Exclusion Assays (e.g., Trypan Blue): These simple and rapid assays distinguish viable cells with intact membranes from non-viable cells with compromised membranes.[5][6]
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which is an indicator of overall cell health.[7][8][9][10]
-
Fluorescence-Based Viability Stains (e.g., Calcein-AM, Propidium Iodide): These assays use fluorescent dyes that selectively stain live or dead cells based on membrane integrity or enzymatic activity.[11]
-
Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays detect specific markers of programmed cell death, providing insights into the mechanism of potential cytotoxicity.[4][12][13]
Q4: Will the fluorescence of this compound interfere with the readout of other fluorescent viability dyes?
This is a critical consideration. This compound contains a Cy5 fluorophore, which emits in the far-red spectrum (typically around 670 nm). When selecting a fluorescent viability dye, it is essential to choose one with excitation and emission spectra that do not overlap with Cy5 to avoid spectral bleed-through and inaccurate results. For example, dyes that emit in the green (e.g., Calcein-AM, Annexin V-FITC) or blue (e.g., Hoechst) channels are generally compatible. Always check the spectral properties of both this compound and the chosen viability dye.
Q5: At what concentration should I use this compound to minimize potential cytotoxicity?
The optimal concentration of this compound should be empirically determined for each cell type and experimental condition. It is recommended to perform a dose-response experiment, testing a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and assessing cell viability at each concentration. The goal is to use the lowest concentration that provides a robust fluorescent signal without significantly impacting cell viability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in viability assay | - Autofluorescence of cells or media.- Spectral overlap between this compound and the viability dye. | - Include an unstained control to measure background autofluorescence.- Select a viability dye with distinct spectral properties from Cy5.- Use appropriate filters and compensation settings on the fluorescence microscope or flow cytometer. |
| Low signal in viability assay | - Low metabolic activity of cells.- Insufficient incubation time with the viability reagent.- Cell loss during washing steps. | - Ensure cells are in a healthy, exponential growth phase.- Optimize the incubation time for the specific viability assay as per the manufacturer's instructions.- Be gentle during washing steps to minimize cell detachment. |
| Discrepancy between different viability assays | - Different assays measure different aspects of cell health (e.g., membrane integrity vs. metabolic activity). | - Use multiple, complementary viability assays to get a comprehensive picture of cell health.- Consider the timing of the assay, as different markers of cell death appear at different stages. |
| Increased cell death in this compound-labeled cells compared to controls | - this compound is cytotoxic at the concentration used.- The solvent for this compound (e.g., DMSO) is causing toxicity. | - Perform a dose-response experiment to find a lower, non-toxic concentration of this compound.- Include a vehicle control (cells treated with the same concentration of the solvent) in your experiment.- Reduce the incubation time with this compound. |
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a simple and rapid method to determine the percentage of viable cells after this compound labeling.
Materials:
-
This compound-labeled and control cell suspensions
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest this compound-labeled and unlabeled control cells and resuspend them in PBS to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
In a clean microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[6]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of live cells.[14]
-
Carefully load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100
Protocol 2: MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[10]
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired labeling period. Include a set of wells with media only for background control.
-
After the incubation period, carefully remove the media containing this compound.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the readings of the test wells. Cell viability is proportional to the absorbance.
Quantitative Data Summary
As there is no publicly available quantitative data on the cytotoxicity of this compound, researchers should perform their own assessments. The following table template can be used to record and compare data from different viability assays.
| This compound Concentration (µM) | % Viability (Trypan Blue) | Metabolic Activity (% of Control) | % Apoptotic Cells (Annexin V) |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. stemcell.com [stemcell.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Trypan blue dye exclusion test in cell counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Western Blot Analysis of Cysteine Cathepsins
This guide provides troubleshooting advice for researchers using Western blot to detect cysteine cathepsins, which are the targets of the activity-based probe BMV109. While this compound is used to measure the activity of these proteases, Western blotting is essential for verifying their presence and size in a sample.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Western blot analysis of cysteine cathepsins.
Issue 1: No Signal or Weak Signal
Q1: I am not seeing any bands for my target cathepsin. What are the possible causes and solutions?
There are several reasons why you might not be detecting a signal. These can be broadly categorized into issues with the protein sample, antibody incubation, or the transfer and detection steps.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Confirm Protein Presence and Loading:
-
Low Protein Expression: The target cathepsin may have low abundance in your sample.[3][7][8] Consider enriching your protein sample through immunoprecipitation or fractionation.[3][8]
-
Insufficient Protein Loaded: Ensure you are loading an adequate amount of total protein (typically 20-30 µg of cell lysate per lane).[2][4][9] Perform a protein concentration assay before loading.[9]
-
Sample Degradation: Proteases in your sample can degrade your target protein. Always prepare fresh lysates and add protease inhibitors to your lysis buffer.[7][10]
-
Loading Control: Use an internal loading control antibody (e.g., GAPDH, beta-actin) to confirm that equal amounts of protein were loaded in each lane.[8]
-
-
Verify Antibody Performance:
-
Antibody Activity: The primary or secondary antibody may have lost activity due to improper storage or repeated use.[2][3][8] It is recommended to use freshly diluted antibodies for each experiment.[7] You can test the antibody's activity using a dot blot.[2][8]
-
Antibody Compatibility: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[4]
-
Incorrect Antibody Concentration: The antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[2][8]
-
-
Check Transfer Efficiency:
-
Poor Transfer: Proteins may not have transferred efficiently from the gel to the membrane. You can check for successful transfer by staining the membrane with Ponceau S after transfer.[1][4][11]
-
Transfer Conditions: Optimize transfer time and voltage, especially for high or low molecular weight proteins. For larger proteins, a longer transfer time may be needed.[2][12] For smaller proteins that might pass through the membrane, consider using a membrane with a smaller pore size (0.2 µm).[13]
-
-
Optimize Detection:
| Cause of No/Weak Signal | Recommended Solution |
| Low protein abundance | Enrich sample via immunoprecipitation or fractionation.[3][8] |
| Insufficient protein loaded | Load 20-30 µg of lysate; confirm with a protein assay.[2][4] |
| Sample degradation | Use fresh samples with protease inhibitors.[7][10] |
| Inactive antibody | Use fresh antibody dilutions; check activity with a dot blot.[2][7][8] |
| Incorrect antibody dilution | Optimize antibody concentration (titrate) and incubation time.[8][9] |
| Poor protein transfer | Stain membrane with Ponceau S to verify transfer.[1][4] |
| Inactive detection reagent | Use fresh, unexpired substrate and incubate for an adequate time.[2][3] |
Issue 2: High Background
Q2: My blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
High background can result from insufficient blocking, inadequate washing, or excessive antibody concentrations.[1][5][10][14]
Troubleshooting Steps:
-
Optimize Blocking:
-
Blocking Agent: The choice of blocking agent is critical. Commonly used blockers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in a buffer like TBS-T. If you are using one, try switching to the other.[14] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins.[10][14]
-
Blocking Duration and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][10]
-
-
Improve Washing Steps:
-
Adjust Antibody Concentrations:
-
Membrane Handling:
| Cause of High Background | Recommended Solution |
| Insufficient blocking | Increase blocking time and/or try a different blocking agent (e.g., BSA instead of milk).[2][10][14] |
| Inadequate washing | Increase the number and duration of washes with a buffer containing Tween-20.[2][7] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[1][2] |
| Membrane dried out | Ensure the membrane remains fully immersed in buffer during all steps.[10][11] |
| Contamination | Use clean forceps and containers to handle the membrane and solutions.[2][6] |
Issue 3: Non-Specific Bands
Q3: I am seeing multiple bands in addition to the band for my target cathepsin. What could be the cause?
Non-specific bands can be caused by several factors, including the antibody recognizing other proteins, protein degradation, or issues with the sample itself.[1][2]
Troubleshooting Steps:
-
Antibody Specificity:
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to it binding to proteins other than the target. Reduce the antibody concentration.[2]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate. Perform a control experiment without the primary antibody to see if the non-specific bands are from the secondary antibody alone.[10] Consider using a pre-adsorbed secondary antibody.[10]
-
-
Sample Preparation and Loading:
-
Protein Overload: Loading too much protein on the gel can cause non-specific bands.[1] Try reducing the amount of protein loaded per lane.[2]
-
Protein Degradation: Degraded protein fragments may be recognized by the antibody, leading to multiple lower molecular weight bands. Ensure you use fresh samples with protease inhibitors.[7][10]
-
Post-Translational Modifications: Cathepsins can be glycosylated, which can result in the protein running at a higher molecular weight or appearing as a smear of bands.[7]
-
-
Blocking and Washing:
-
Insufficient Blocking/Washing: Similar to high background, inadequate blocking or washing can contribute to non-specific antibody binding. Optimize these steps as described in the "High Background" section.
-
| Cause of Non-Specific Bands | Recommended Solution |
| Primary antibody concentration too high | Reduce the primary antibody concentration.[2] |
| Secondary antibody cross-reactivity | Run a secondary-only control; use a pre-adsorbed secondary antibody.[10] |
| Too much protein loaded | Reduce the amount of protein loaded on the gel.[1][2] |
| Sample degradation | Prepare fresh lysates with protease inhibitors.[7][10] |
| Insufficient blocking/washing | Increase blocking time and the number/duration of washes.[7] |
Experimental Protocols
Standard Western Blot Protocol for Cysteine Cathepsin Detection
This protocol provides a general workflow. Optimal conditions for specific antibodies and samples should be determined experimentally.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. The percentage of the gel should be chosen based on the molecular weight of the target cathepsin.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[1]
-
-
Blocking:
-
Wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.[1]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The dilution and incubation time will depend on the antibody manufacturer's recommendations (e.g., overnight at 4°C).
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or by exposing the membrane to X-ray film.
-
Visual Guides
Western Blot Workflow
Caption: General workflow for Western blot analysis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 13. biossusa.com [biossusa.com]
- 14. clyte.tech [clyte.tech]
Validation & Comparative
A Head-to-Head Comparison: BMV109 and Other Cathepsin-Specific Probes for Research and Drug Development
For researchers, scientists, and drug development professionals navigating the landscape of protease research, the selection of appropriate molecular probes is critical for generating robust and reliable data. This guide provides an objective comparison of the pan-cathepsin activity-based probe, BMV109, with other commercially available cathepsin-specific probes. We will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for their application.
Cysteine cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and hormone processing. Their dysregulation has been implicated in a range of diseases such as cancer, arthritis, and neurodegenerative disorders. Activity-based probes (ABPs) have emerged as powerful tools to study the activity of these enzymes in complex biological systems, offering a direct measure of functional enzyme levels, which often do not correlate with protein expression levels.
This compound is a quenched activity-based probe (qABP) that has gained significant attention for its ability to report on the activity of multiple cysteine cathepsins simultaneously. This guide will compare this compound with other notable cathepsin probes, including broad-spectrum and selective alternatives, to aid researchers in selecting the optimal tool for their specific research questions.
Mechanism of Action: Quenched Activity-Based Probes
Quenched activity-based probes like this compound are sophisticated molecular tools designed to be minimally fluorescent until they interact with their target enzyme. This "smart" design significantly enhances the signal-to-noise ratio in imaging experiments. The general mechanism involves three key components: a reactive "warhead" that covalently binds to the active site of the enzyme, a fluorophore, and a quencher molecule in close proximity to the fluorophore.
In its inactive state, the quencher absorbs the excitation energy of the fluorophore, preventing fluorescence emission. Upon encountering an active cathepsin, the probe's recognition element guides the warhead to the enzyme's active site. A covalent bond is formed, leading to a conformational change or cleavage that separates the fluorophore from the quencher. This separation "turns on" the fluorescence, providing a direct readout of enzyme activity.
Validating BMV109 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of BMV109, a quenched activity-based probe for cysteine cathepsins. We will objectively compare the performance of this compound-based assays with alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound and Target Engagement
This compound is a powerful tool for studying the activity of cysteine cathepsins (such as B, S, L, and X) within living cells. It is a quenched activity-based probe (qABP) that remains non-fluorescent until it covalently binds to the active site of a target cathepsin. This binding event cleaves a quencher molecule, resulting in a fluorescent signal that is directly proportional to the enzymatic activity of the cathepsin. This mechanism allows for the sensitive and specific detection of active cathepsins in complex biological systems, including cell lysates, intact cells, and even in vivo models.[1][2][3][4]
Validating that a probe like this compound or a therapeutic compound engages its intended target within the cell is a critical step in drug discovery and chemical biology. Target engagement assays provide crucial evidence for a molecule's mechanism of action and help to interpret its biological effects.
Comparative Analysis of Target Engagement Validation Methods
Several distinct methodologies are available to confirm and quantify target engagement in a cellular context. This section compares this compound-based fluorescence assays with three prominent alternatives: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET assays, and mass spectrometry-based approaches.
Quantitative Data Summary
| Method | Principle | Typical Readout | Reported Potency (IC50/EC50) | Throughput | Key Advantages | Key Limitations |
| This compound-based Assay | Covalent binding to active proteases leads to unquenching of a fluorophore.[1][2] | Fluorescence intensity (in-gel, microscopy, or plate reader).[3][5][6] | Dependent on the inhibitor being tested; can determine IC50 values in the nM to µM range.[7] | Medium to High | Directly measures enzymatic activity; suitable for live-cell imaging; covalent nature allows for downstream analysis.[3][8] | Limited to enzymatic targets with a reactive nucleophile; requires a specific probe for the target of interest. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[9][10] | Western blot, ELISA, or other immunoassays to detect the soluble fraction of the target protein.[11][12][13] | Can determine IC50 values across a wide range (nM to µM). For example, a RIPK1 inhibitor showed an IC50 of 210 nM in a whole blood assay.[9] | Low to High (format dependent) | Label-free (no modification of compound or target); applicable to a wide range of protein targets.[13][14] | Not all ligand binding events result in a significant thermal shift; can be lower throughput for Western blot-based detection.[14][15] |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[16][17] | Ratiometric measurement of donor and acceptor light emission.[5][16] | Can robustly determine IC50 values in the nM to µM range. For example, a BRD4 inhibitor, JQ1, has a reported IC50 of ~33 nM. | High | Real-time measurements in live cells; high sensitivity and dynamic range.[17] | Requires genetic modification of the target protein to introduce the NanoLuc® tag; depends on the availability of a suitable fluorescent tracer.[15] |
| Mass Spectrometry (MS)-based Proteomics | Identification and quantification of proteins that are stabilized by or covalently bound to a compound.[18][19] | Mass spectra identifying and quantifying peptides. | Can provide target occupancy and kinetic parameters (k_inact/K_I). | Low to Medium | Unbiased, proteome-wide analysis of on- and off-targets; can precisely map the binding site.[18] | Technically demanding; complex data analysis; may have lower throughput compared to plate-based assays. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the methodologies, the following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows for each target engagement validation method.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioluminescence-based assays for quantifying endogenous protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
- 17. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Cysteine Cathepsin Probes: BMV109 vs. GB137
For researchers, scientists, and drug development professionals navigating the landscape of activity-based probes for cysteine cathepsin imaging, the choice between the first-generation probe GB137 and its successor, BMV109, is a critical one. This guide provides a comprehensive comparative analysis of these two quenched activity-based probes (qABPs), supported by experimental data, to inform probe selection for preclinical and translational research.
This compound represents a significant advancement over GB137, offering substantially improved performance for in vivo imaging of active cysteine cathepsins. Developed as an optimized iteration, this compound demonstrates enhanced reactivity, superior signal intensity, and improved pharmacological properties, making it a more robust tool for visualizing cathepsin activity in complex biological systems like the tumor microenvironment.
At a Glance: Key Differences
| Feature | This compound | GB137 |
| Reactive Group ("Warhead") | Phenoxymethyl ketone (PMK) | Acyloxymethyl ketone (AOMK) |
| Target Cathepsins | Pan-Cysteine Cathepsin (B, S, L, X) | Cysteine Cathepsin B and L |
| In Vivo Signal Intensity | Significantly higher; up to 25-fold brighter signal in tumors | Lower signal intensity |
| Pharmacological Properties | Enhanced stability and solubility | Poorer solubility and in vivo stability |
| Fluorophore | Unsulphonated Cy5 | Cy5 |
| Quencher | Sulfo-QSY21 | QSY21 |
Probing the Mechanism: How They Work
Both this compound and GB137 are quenched activity-based probes designed to become fluorescent only upon interaction with their target enzymes. In their inactive state, a quencher molecule suppresses the fluorescence of a nearby fluorophore. When the probe encounters an active cysteine cathepsin, the enzyme's active site cysteine residue attacks the probe's electrophilic "warhead." This results in the formation of a stable, covalent bond and the release of the quencher, leading to a "turn-on" of the fluorescent signal.[1] This mechanism ensures that the signal is directly proportional to the level of active enzyme.
The key structural difference that drives the superior performance of this compound is the replacement of the acyloxymethyl ketone (AOMK) warhead in GB137 with a more reactive phenoxymethyl ketone (PMK) warhead.[2] This modification, combined with an unsulphonated Cy5 fluorophore and a more hydrophilic sulfo-QSY21 quencher, contributes to this compound's enhanced reactivity, solubility, and overall in vivo performance.[2]
Performance Showdown: this compound Outshines GB137
Experimental data consistently demonstrates the superior performance of this compound compared to GB137, particularly in in vivo settings.
In Vivo Tumor Imaging
In a head-to-head comparison in a mouse model of breast cancer, this compound produced a robust, tumor-specific fluorescence signal that was approximately 25 times brighter than that of first-generation qABPs like GB137. This dramatic increase in signal intensity allows for clearer delineation of tumors and enhanced sensitivity for detecting regions of high cathepsin activity.
Furthermore, ex vivo analysis of tumors from mice treated with the probes revealed that the fluorescence from this compound was, on average, about six times brighter than that of other probes, underscoring its enhanced labeling efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments cited in the comparison of this compound and GB137.
In Vivo Imaging in a Mouse Model of Breast Cancer
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with 4T1 breast cancer cells. Tumors are allowed to grow to a suitable size (e.g., 5-8 mm in diameter).
-
Probe Administration: A solution of this compound or GB137 (typically 20 nmol in a vehicle like DMSO/Cremophor EL/saline) is administered via tail vein injection.
-
Non-invasive Imaging: At various time points post-injection (e.g., 4, 8, 24 hours), mice are anesthetized, and whole-body fluorescence imaging is performed using a system like the IVIS Spectrum. The Cy5 channel is used for detection.
-
Ex Vivo Analysis: After the final imaging time point, mice are euthanized. Tumors and major organs are excised and imaged ex vivo to confirm probe accumulation and signal intensity.
-
Data Analysis: Fluorescence intensity in the tumor region is quantified and corrected for background fluorescence. A comparison of the signal-to-background ratios for this compound and GB137 is performed.
SDS-PAGE Analysis of Probe-Labeled Proteins
-
Lysate Preparation: Excised tumors or organs are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Sample Preparation: An equal amount of protein from each lysate is mixed with SDS-PAGE loading buffer and heated to denature the proteins.
-
Electrophoresis: The protein samples are loaded onto a polyacrylamide gel (e.g., 12% Tris-Glycine gel) and separated by electrophoresis.
-
In-Gel Fluorescence Scanning: After electrophoresis, the gel is scanned directly using a flatbed fluorescence scanner with the appropriate laser and emission filters for Cy5. This allows for the visualization of proteins that have been covalently labeled by the fluorescent probe.
-
Analysis: The intensity of the fluorescent bands corresponding to the molecular weights of cathepsins (typically 25-40 kDa) is quantified to compare the labeling efficiency of this compound and GB137.
Conclusion
The development of this compound marks a significant improvement in the field of activity-based probes for cysteine cathepsins. Its enhanced chemical properties translate directly to superior performance in preclinical imaging applications. For researchers aiming to visualize and quantify cathepsin activity in vivo with high sensitivity and specificity, this compound is the clear probe of choice over its predecessor, GB137. The robust and bright signal from this compound facilitates more accurate tumor delineation and a better understanding of the role of cathepsins in disease progression and response to therapy.
References
Validating the Specificity of the Pan-Cathepsin Probe BMV109: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity-based probe BMV109 against commonly used cathepsin inhibitors. Understanding the specificity of this compound is crucial for the accurate interpretation of experimental results in research and drug development. This document presents supporting experimental data, detailed protocols for validation, and visual representations of key concepts to aid in the effective use of this tool.
Comparative Analysis of this compound and Cathepsin Inhibitors
This compound is a quenched activity-based probe that becomes fluorescent upon covalent modification of the active site cysteine of a broad range of cathepsins, including cathepsins B, L, S, and X.[1][2] This pan-reactive profile makes it a valuable tool for visualizing overall cysteine cathepsin activity. To properly validate its specificity and interpret its signal, it is essential to compare its activity with well-characterized cathepsin inhibitors.
The following table summarizes the specificity of this compound and selected cathepsin inhibitors. While traditional IC50 values are not typically reported for activity-based probes like this compound, its broad reactivity is contrasted with the inhibitory profiles of selective and broad-spectrum inhibitors.
| Compound | Target(s) | Type of Inhibition/Action | IC50 / Ki Values | Key Characteristics |
| This compound | Cathepsins B, L, S, X | Covalent, Irreversible Activity-Based Probe | Not typically reported | Pan-reactive probe for visualizing active cysteine cathepsins. Becomes fluorescent upon binding.[1][2] |
| JPM-OEt | Broad-spectrum Cysteine Cathepsins | Covalent, Irreversible Inhibitor | Not specified in provided results | A pan-cathepsin inhibitor used to block the activity of a wide range of cysteine cathepsins.[3][4] |
| GB111-NH2 | Cathepsins B, L, S | Not specified in provided results | Not specified in provided results | An inhibitor targeting a subset of cysteine cathepsins.[5][6] |
| CA-074 | Cathepsin B | Irreversible Inhibitor | Ki: 2-5 nM.[7][8] IC50 (pH 4.6): 6 nM.[3] IC50 (pH 5.5): 44 nM. IC50 (pH 7.2): 723 nM[3] | Highly selective inhibitor of cathepsin B, with potency influenced by pH.[3] |
Experimental Protocols
To validate the specificity of this compound, a competitive activity-based protein profiling (cABPP) approach is commonly employed. This method involves pre-incubating a biological sample with a known inhibitor before adding this compound. A reduction in the fluorescent signal from this compound corresponding to a specific cathepsin indicates that the inhibitor has blocked the active site, thus confirming the probe's target.
Competitive Activity-Based Protein Profiling (cABPP) Protocol
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of each sample.
-
Inhibitor Pre-incubation: Aliquot equal amounts of protein for each condition (e.g., no inhibitor control, specific inhibitor, pan-inhibitor). Pre-incubate the samples with the desired concentration of the cathepsin inhibitor (e.g., 10 µM CA-074 for cathepsin B-specific inhibition, or 50 µM JPM-OEt for pan-cathepsin inhibition) or vehicle control for 30 minutes at 37°C.
-
This compound Labeling: Add this compound to each sample at a final concentration of 1 µM. Incubate for 1 hour at 37°C.
-
SDS-PAGE and In-Gel Fluorescence Scanning: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes. Separate the proteins by SDS-PAGE.
-
Data Analysis: Visualize the fluorescently labeled cathepsins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control lane confirms that this compound targets that specific cathepsin.
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate the experimental workflow for validating this compound specificity and the role of cathepsins in a key biological pathway.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BMV109 vs. Substrate-Based Assays: A Comparative Guide to Measuring Cathepsin Activity
For researchers, scientists, and drug development professionals seeking to accurately measure cathepsin activity, the choice of assay is critical. This guide provides an objective comparison of BMV109, a quenched activity-based probe (qABP), and traditional substrate-based cathepsin assays, supported by experimental data and detailed protocols.
Cysteine cathepsins are a family of proteases implicated in a range of physiological and pathological processes, including cancer progression and inflammatory diseases. Consequently, the accurate measurement of their activity is paramount in both basic research and therapeutic development. This guide delves into the two primary methodologies for this purpose: the activity-based probe this compound and conventional substrate-based assays.
At a Glance: Key Differences
| Feature | This compound (Activity-Based Probe) | Substrate-Based Assays |
| Principle | Covalent, irreversible binding to the active site of cathepsins. | Enzymatic cleavage of a fluorogenic or colorimetric substrate. |
| Measurement | Direct labeling of active enzyme molecules. | Rate of substrate turnover. |
| Signal Localization | Signal is localized to the enzyme. | Signal is diffusive and not localized to the enzyme source. |
| Downstream Analysis | Enables SDS-PAGE, Western Blotting, and immunoprecipitation. | Not possible, as the enzyme is not labeled. |
| In Vivo Imaging | Well-suited for in vivo imaging with high signal retention. | Possible, but the signal can be transient and diffuse. |
| Specificity | Broad reactivity for cysteine cathepsins (B, L, S, X). Specificity can be confirmed with inhibitors. | Varies depending on the substrate sequence. Some substrates show cross-reactivity. |
| Sensitivity | High; labeling observed at low nanomolar concentrations.[1] | Can be very high, with some substrates offering picomolar detection limits.[2] |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and substrate-based assays lies in their mechanism of action.
This compound , as a quenched activity-based probe, is a sophisticated molecular tool. It consists of a reactive warhead (a phenoxymethyl ketone), a recognition sequence, a fluorophore (Cy5), and a quencher.[1][3][4] In its inactive state, the quencher suppresses the fluorescence of the fluorophore. Upon encountering an active cathepsin, the probe's warhead forms a covalent, irreversible bond with the catalytic cysteine in the enzyme's active site.[5][6] This binding event displaces the quencher, leading to a robust and stable fluorescent signal that is directly attached to the active enzyme.[3][5]
Substrate-based assays , in contrast, rely on the catalytic activity of cathepsins to generate a signal. These assays utilize synthetic substrates composed of a peptide sequence recognized by the target cathepsin, which is linked to a reporter molecule—either a fluorophore or a chromophore.[7] When an active cathepsin cleaves the peptide sequence, the reporter molecule is released, resulting in a measurable increase in fluorescence or absorbance.[7] The rate of this signal generation is proportional to the enzymatic activity in the sample.
Quantitative Performance: A Closer Look
| Parameter | This compound | Substrate-Based Assays | Notes |
| Detection Limit | Labeling observed at 5 nM in lysates.[1] | Can be in the pM range for specific substrates (e.g., 1.75 pM for a CTB substrate).[2] | The "detection limit" for this compound refers to the probe concentration for labeling, not the minimal enzyme concentration. |
| Kinetic Parameters (kcat/KM) | Not typically measured; it's a 1:1 binding event. | Varies widely depending on the substrate and cathepsin. | kcat/KM reflects the catalytic efficiency of substrate turnover.[7][8] |
| Signal-to-Background Ratio (In Vivo) | High; a tumor-to-background ratio of up to 15.1 has been reported for the related probe VGT-309.[5] | Generally lower due to the diffusion of the cleaved fluorophore. | The covalent nature of this compound binding leads to signal accumulation at the site of activity. |
Experimental Protocols: A Step-by-Step Comparison
The experimental workflows for this compound and substrate-based assays differ significantly, particularly in the downstream analysis possibilities.
This compound Experimental Workflow
This workflow allows for both imaging and subsequent biochemical analysis.
Detailed Protocol for this compound Labeling in Live Cells and SDS-PAGE Analysis:
-
Cell Culture: Plate cells of interest and culture under standard conditions. For suspension cells, ensure a sufficient cell density for subsequent analysis.
-
Inhibitor Control (Optional but Recommended): To confirm the specificity of this compound labeling, pre-incubate a control sample with a pan-cysteine cathepsin inhibitor (e.g., JPM-OEt) for 30-60 minutes.[3]
-
This compound Incubation: Add this compound to the cell culture medium to a final concentration of typically 1-5 µM.[3] Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells with PBS to remove any unbound probe.
-
Live Cell Imaging (Optional): Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and resolve them on an SDS-PAGE gel.
-
Fluorescent Gel Scanning: Scan the gel using a fluorescence scanner to visualize the fluorescently labeled cathepsins. The intensity of the bands corresponds to the amount of active enzyme.
-
Immunoprecipitation (Optional): To identify the specific cathepsins labeled by this compound, the labeled lysate can be subjected to immunoprecipitation using cathepsin-specific antibodies, followed by SDS-PAGE and fluorescent scanning.[3]
Substrate-Based Assay Experimental Workflow
This workflow is generally simpler and geared towards high-throughput screening of enzymatic activity.
Detailed Protocol for a Fluorogenic Substrate-Based Cathepsin B Assay:
-
Reagent Preparation: Prepare an assay buffer (e.g., citrate buffer, pH 5.5) containing a reducing agent like DTT to ensure the catalytic cysteine is in its active, reduced state. Prepare a stock solution of the fluorogenic substrate (e.g., Z-RR-AMC for cathepsin B) in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer to each well.
-
Enzyme Addition: Add the cell lysate or purified cathepsin B to the wells. Include a no-enzyme control for background subtraction.
-
Inhibitor Control (Optional): To confirm that the measured activity is from the target cathepsin, pre-incubate a set of wells with a specific inhibitor before adding the substrate.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Signal Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) kinetically over a set period (e.g., every minute for 30-60 minutes).
-
Data Analysis: Determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time plot. The enzymatic activity is proportional to this rate.
Choosing the Right Assay for Your Research
The choice between this compound and a substrate-based assay depends on the specific research question.
-
For detailed characterization of active cathepsins, including their identification and localization, this compound is the superior choice. Its ability to covalently label active enzymes allows for a depth of analysis that substrate-based assays cannot provide. It is also the preferred tool for in vivo imaging studies where signal retention and localization are critical.
-
For high-throughput screening of cathepsin activity in large numbers of samples, such as in drug discovery campaigns, substrate-based assays offer a simpler, faster, and more cost-effective solution. Their straightforward workflow is well-suited for automated liquid handling systems.
References
- 1. An improved quenched fluorescent probe for imaging of cysteine cathepsin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular probes for selective detection of cysteine cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
BMV109: A Versatile Tool for the Validation of Novel Cathepsin Inhibitors
For researchers, scientists, and drug development professionals, the robust validation of new enzyme inhibitors is a critical step in the discovery pipeline. BMV109, a quenched activity-based probe (qABP), has emerged as a powerful tool for profiling the activity of cysteine cathepsins and, consequently, for validating the efficacy and specificity of new inhibitors. This guide provides a comprehensive comparison of this compound with other validation methods, detailed experimental protocols, and visual workflows to facilitate its integration into your research.
Unveiling Cathepsin Activity with this compound
This compound is a broad-spectrum qABP that targets several cysteine cathepsins, including X, B, S, and L.[1][2] Its design as a "dark" probe that only fluoresces upon covalent and irreversible binding to an active cathepsin offers a direct measure of enzyme activity, a parameter often more biologically relevant than mere protein abundance.[1][3] This key feature allows for sensitive and specific detection of active cathepsins in complex biological systems, from cell lysates to living cells and even in vivo models.[1][4]
The mechanism involves a phenoxymethyl ketone (PMK) "warhead" that covalently modifies the active site cysteine of the target cathepsin, leading to the release of a quenching group and subsequent fluorescence of a Cy5 reporter.[1][5]
Comparative Analysis: this compound vs. Alternative Probes
This compound offers distinct advantages over other cathepsin probes, particularly in terms of its broad reactivity and enhanced physicochemical properties. Here's a comparative look at this compound and other relevant probes:
| Feature | This compound | First-Generation qABPs (e.g., GB137) | Substrate-Based Probes | VGT-309 |
| Target Profile | Pan-cysteine cathepsin (X, B, S, L, and sometimes K)[1][2] | Broad-spectrum | Specific to a particular cathepsin's cleavage sequence | Pan-cysteine cathepsin (same as this compound)[2][6] |
| Mechanism | Covalent, irreversible binding to active site[1][3] | Covalent, irreversible binding | Enzymatic cleavage releases a reporter | Covalent, irreversible binding to active site[6][7] |
| Signal | Bright and durable due to covalent labeling[1] | Lower signal intensity | Transient signal, susceptible to diffusion | Optimized for near-infrared (NIR) imaging[2][6] |
| Solubility | Improved aqueous solubility[1] | Less soluble | Variable | Similar to this compound |
| In Vivo Efficacy | 25 times brighter tumor-specific signal than first-generation probes[1] | Lower in vivo signal | Can be rapidly cleared, high background | Designed for clinical translation with ICG fluorophore[6][7] |
| Applications | Live cell imaging, SDS-PAGE profiling, in vivo imaging[1][3] | Similar to this compound but with lower sensitivity | Primarily for in vitro assays and some imaging | Intraoperative fluorescence-guided surgery[7] |
Validating New Cathepsin Inhibitors with this compound: Experimental Protocols
A key application of this compound is to assess the efficacy of new small molecule inhibitors. The general principle is to pre-treat the biological sample with the test inhibitor before adding this compound. A reduction in the fluorescent signal from this compound indicates successful inhibition of cathepsin activity.
I. In Vitro Validation using Cell Lysates and SDS-PAGE
This protocol allows for the visualization of inhibitor effects on individual cathepsins based on their molecular weight.
Materials:
-
Cells of interest
-
Test cathepsin inhibitor
-
Broad-spectrum cathepsin inhibitor (e.g., JPM-OEt) as a positive control[1]
-
This compound probe
-
Lysis buffer
-
SDS-PAGE equipment
-
Fluorescent flat-bed scanner
Protocol:
-
Culture and harvest the cells of interest.
-
Lyse the cells to prepare a protein lysate.
-
Aliquot the lysate into separate tubes.
-
To the experimental tubes, add the test inhibitor at various concentrations. To a positive control tube, add a known pan-cathepsin inhibitor (e.g., 20 µM JPM-OEt). To a negative control tube, add vehicle (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.
-
Add this compound (final concentration of 1-5 µM) to all tubes and incubate for a further 30-60 minutes at 37°C.[1]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins on a 15% SDS-PAGE gel.[1]
-
Visualize the fluorescently labeled cathepsins using a fluorescent flat-bed scanner. A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition.
II. Live-Cell Imaging Validation
This protocol assesses the inhibitor's ability to penetrate the cell membrane and engage its target in a physiological context.
Materials:
-
Adherent cells cultured on a chambered coverglass
-
Test cathepsin inhibitor
-
This compound probe
-
Lysotracker Green (optional, for lysosomal co-localization)[1]
-
Fluorescence microscope
Protocol:
-
Seed cells on a chambered coverglass and allow them to adhere.[1]
-
Treat the cells with the test inhibitor at the desired concentration for 30 minutes. Include a vehicle control.[1]
-
Add this compound (final concentration of 5 µM) to the media and incubate for 1-2 hours.[1]
-
(Optional) Add Lysotracker Green (100 nM) for the last 30 minutes of incubation to visualize lysosomes.[1]
-
Wash the cells with fresh media.
-
Image the cells using a fluorescence microscope. A reduction in red fluorescence in the inhibitor-treated cells compared to the control indicates successful target engagement.
Visualizing the Workflow and Pathways
To better understand the application of this compound, the following diagrams illustrate the key processes.
Caption: Workflow for validating a new cathepsin inhibitor using this compound.
Caption: Mechanism of this compound activation by an active cathepsin.
Caption: Simplified overview of signaling pathways involving cathepsins.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cathepsin Activity: A Comparative Guide to BMV109 and Alternative Probes
For researchers, scientists, and drug development professionals investigating the role of cathepsins in disease, the selection of an appropriate activity probe is paramount. This guide provides a detailed comparison of BMV109, a widely used pan-cathepsin probe, with alternative probes, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to make informed decisions for their specific experimental needs.
Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including cancer progression, invasion, and metastasis.[1] Unlike methods that measure total protein levels, activity-based probes (ABPs) offer a more accurate representation of the functional state of these enzymes.[2] this compound is a quenched activity-based probe (qABP) that becomes fluorescent upon covalent binding to the active site of several cysteine cathepsins, making it a valuable tool for imaging and quantifying their activity.[3][4]
Mechanism of Action: this compound
This compound is designed with a fluorophore (Cy5) and a quencher. In its unbound state, the quencher suppresses the fluorescence of the Cy5 molecule. Upon encountering an active cysteine cathepsin, the probe's reactive phenoxymethyl ketone (PMK) warhead forms a covalent bond with the active site cysteine residue.[4][5] This interaction displaces the quencher, leading to a robust fluorescent signal that can be detected and quantified.[4] This mechanism allows for the specific detection of active proteases.
Caption: Mechanism of this compound activation upon binding to an active cathepsin.
Performance Comparison: this compound vs. Alternatives
This compound is a broad-spectrum probe, reacting with cathepsins B, S, L, and X.[3][6] This pan-reactivity can be advantageous for obtaining a general readout of cysteine cathepsin activity. However, for studies requiring the specific interrogation of a single cathepsin, more selective probes are necessary.
| Probe | Target Cathepsins | Fluorophore | Key Features | Reference |
| This compound | Pan-reactive (B, S, L, X) | Cy5 | High signal intensity, well-validated for in vitro and in vivo imaging. | [3][5][7] |
| BMV157 | Cathepsin S selective | Cy5 | Allows for specific imaging of cathepsin S activity. | [5] |
| EM053 | Pan-reactive (B, S, L, X) | BODIPY-FL | Green-fluorescent alternative to this compound, enabling dual-color imaging. | [5] |
| GB137 | Pan-reactive | First-generation probe, this compound offers improved solubility and brighter signal. | [7][8] | |
| VGT-309 | Pan-reactive (B, L, S, X) | Indocyanine Green (ICG) | Near-infrared (NIR) probe based on this compound for deeper tissue imaging. | [1] |
| MP-CB-2 | Cathepsin B selective | Cy5 | Highly selective for cathepsin B, enabling specific visualization. | [9] |
Quantitative Comparison:
In a direct comparison within a mouse model of breast cancer, the fluorescence signal from the pan-reactive this compound was found to be approximately six times brighter than that of the cathepsin S-specific probe BMV157.[5] This difference is attributed to this compound's ability to label multiple cathepsins (X, B, S, and L), whereas BMV157 exclusively targets cathepsin S.[5]
Experimental Protocols
In Vitro Cathepsin Activity Assay using this compound
This protocol is adapted from methodologies for labeling cathepsins in live cells.[10][11]
Materials:
-
This compound probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence scanner
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare a working solution of this compound in cell culture medium (e.g., 0.25 µM to 1 µM).[10][11]
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 1 hour at 37°C.[10]
-
For microscopy, wash the cells three times with fresh medium or PBS.[11]
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).[11]
-
For biochemical analysis, wash the cells with PBS, lyse the cells, and collect the protein lysate.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled cathepsins using a flat-bed fluorescence scanner.[7]
Caption: A generalized workflow for in vitro cathepsin activity profiling using this compound.
In Vivo Tumor Imaging with this compound
This protocol provides a general guideline for non-invasive imaging in mouse models.[3][5]
Materials:
-
This compound probe
-
Sterile PBS or other appropriate vehicle
-
Animal model with tumors
-
In vivo fluorescence imaging system
Procedure:
-
Prepare a solution of this compound in a sterile vehicle (e.g., 20 nmol per mouse).[5]
-
Administer the this compound solution to the tumor-bearing mouse, typically via intravenous (i.v.) injection.[3]
-
Allow the probe to distribute and accumulate at the tumor site. The optimal time point for imaging may vary, but significant tumor-specific signal has been observed 8 hours post-injection.[5]
-
Anesthetize the mouse and place it in a non-invasive optical imaging system.
-
Acquire fluorescence images using the appropriate settings for the Cy5 fluorophore.
-
For ex vivo analysis, tissues can be harvested, and fluorescence can be measured and correlated with SDS-PAGE analysis of labeled proteins.[5]
Concluding Remarks
This compound is a robust and sensitive tool for the broad-spectrum detection of active cysteine cathepsins in both cellular and animal models.[7] Its pan-reactivity provides a comprehensive picture of cathepsin activity, which is particularly useful for initial screening and in vivo tumor imaging.[3] However, the availability of selective probes like BMV157 for cathepsin S and MP-CB-2 for cathepsin B, as well as spectrally distinct probes like EM053, offers researchers the flexibility to design more targeted experiments to dissect the roles of individual cathepsins.[5][9] The choice of probe should be guided by the specific biological question being addressed, with careful consideration of the trade-offs between broad-spectrum activity detection and the specificity of targeting a single enzyme.
References
- 1. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Detection of Intestinal Cancer by local, topical application of a Quenched Fluorescence Probe for Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples [frontiersin.org]
- 7. med.stanford.edu [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro Cathepsin Activity Assay using the this compound Fluorescent Probe [bio-protocol.org]
- 11. Cathepsin activity assay with this compound [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of BMV109: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for BMV109 necessitates a cautious approach to its disposal, grounded in established laboratory safety principles for chemical and biohazardous waste. Researchers and drug development professionals must handle this quenched fluorescent probe with an understanding of its chemical nature and the context of its use. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound.
This compound is utilized as a quenched probe that, upon cleavage by active cathepsin proteases, becomes fluorescent, enabling applications such as tumor imaging.[1] Its disposal should be approached with the same rigor as any other laboratory chemical, taking into account its potential hazards and the regulatory requirements for chemical waste.
Recommended Disposal Procedures
In the absence of a specific SDS, the following steps, derived from general laboratory waste management protocols, should be followed. The primary consideration is whether the this compound waste is contaminated with biological material.
1. Uncontaminated this compound Waste (e.g., expired or unused neat compound, solutions in organic solvents):
-
Treat as Chemical Waste: Unused or expired this compound should be treated as chemical waste.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) office will have specific protocols for chemical waste disposal. Always adhere to these guidelines.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration, and any solvents used.
-
Segregation: Do not mix with other incompatible waste streams.
2. Biologically Contaminated this compound Waste (e.g., cell culture media, animal tissues, pipette tips):
-
Treat as Biohazardous Waste: Any materials that have come into contact with biological agents (cells, tissues, etc.) in conjunction with this compound must be disposed of as biohazardous waste.
-
Decontamination: If possible and safe to do so, chemically decontaminate liquid biohazardous waste. A common method is treatment with a 10% bleach solution for a sufficient contact time before disposal down the sanitary sewer, but always check institutional guidelines as some chemical disinfectants may themselves be considered hazardous waste.[2]
-
Segregation and Containment: Solid biohazardous waste should be collected in designated, leak-proof, and clearly labeled biohazard bags or containers.[2]
-
Autoclaving: Many institutions require autoclaving of solid biohazardous waste before it is sent for final disposal.
-
Animal Carcasses: Animal carcasses and tissues exposed to this compound should be disposed of as pathological waste, typically involving incineration.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocols Referenced in Literature
While no protocols for the disposal of this compound are detailed, its application in research provides insight into the types of waste that would be generated. For instance, studies involving live cell imaging with this compound would generate waste such as cell culture media, pipette tips, and cell lysates.[3] In vivo studies in mouse models would result in contaminated animal bedding, carcasses, and tissues.[4][5] The disposal of these materials should follow the biohazardous waste stream outlined above.
It is imperative to reiterate that in the absence of a specific Safety Data Sheet for this compound, a conservative approach to disposal is warranted. Always consult with your institution's Environmental Health and Safety department to ensure full compliance with all local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Design of a highly selective quenched activity-based probe and its application in dual color imaging studies of cathepsin S activity localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent image-guided surgery in breast cancer by intravenous application of a quenched fluorescence activity-based probe for cysteine cathepsins in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Compound BMV109
This guide provides critical safety and logistical information for the handling and disposal of the potent research compound BMV109. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the experimental environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. While specific toxicological data is pending, it should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate PPE is mandatory for all procedures involving this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Specifications |
| Low-Concentration Solutions (<1mM) Handling (in a certified chemical fume hood) | - Disposable Gown- Double Nitrile Gloves- Safety Glasses with Side Shields | - Gown should be fluid-resistant.- Outer gloves should be changed every 30 minutes or immediately upon contamination.- ANSI Z87.1 certified eye protection. |
| High-Concentration Solutions (≥1mM) or Powder Handling (in a certified chemical fume hood or glove box) | - Disposable Gown or Lab Coat- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield | - Gown should be worn over a lab coat.- Outer gloves should be a chemical-resistant type (e.g., nitrile, neoprene).- Goggles must provide a complete seal around the eyes.- Face shield should be worn in addition to goggles. |
| Weighing of Powdered Compound (in a ventilated balance enclosure or glove box) | - Disposable Full-Body Suit- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Suit should be disposed of after each use.- Ensure a proper fit for the respirator.- All operations must be conducted within a certified containment device. |
Experimental Workflow for Handling this compound
Adherence to a strict, step-by-step protocol is essential to minimize risk. The following workflow outlines the key stages for safely preparing and using this compound in an experimental setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
